Imidazolidine-2,4-dione Ketoconazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28Cl2N4O6 |
|---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H28Cl2N4O6/c1-17(33)30-8-10-31(11-9-30)19-3-5-20(6-4-19)36-14-21-15-37-26(38-21,16-32-24(34)13-29-25(32)35)22-7-2-18(27)12-23(22)28/h2-7,12,21H,8-11,13-16H2,1H3,(H,29,35)/t21-,26-/m0/s1 |
InChI Key |
YEBPIWBTEOMZQM-LVXARBLLSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Ketoconazole
Retrosynthetic Analysis of Ketoconazole (B1673606)
A retrosynthetic analysis of ketoconazole, cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]oxy]phenyl]piperazine, logically dissects the molecule into key synthons. The primary disconnection occurs at the ether linkage connecting the piperazine (B1678402) ring to the 1,3-dioxolane (B20135) core. This reveals two major fragments: the piperazine side chain, specifically 1-acetyl-4-(4-hydroxyphenyl)piperazine, and the functionalized dioxolane core.
A further disconnection of the dioxolane core occurs at the C-N bond between the imidazole (B134444) ring and the dioxolane system. This step identifies imidazole and a brominated or otherwise activated dioxolane intermediate as precursors. The dioxolane ring itself can be disconnected through a ketal cleavage, leading back to glycerol and a substituted acetophenone, 2-bromo-1-(2,4-dichlorophenyl)ethanone. This analysis forms the basis for the classical synthetic strategies developed for this complex molecule.
Classical Synthetic Routes to Ketoconazole
The seminal synthetic route to ketoconazole was first reported by Heeres and colleagues. google.com This classical pathway is a multi-step process that constructs the molecule in a convergent manner, assembling the key fragments identified in the retrosynthetic analysis.
Formation of the 1,3-Dioxolane Ring System
The synthesis begins with the construction of the substituted 1,3-dioxolane ring. This is achieved through the ketalization of an α-haloketone with glycerol. chemicalbook.comamazonaws.com
Step 1: Ketalization: 2,4-Dichloroacetophenone is reacted with glycerol in the presence of an acid catalyst, such as p-toluenesulfonic acid, typically with azeotropic removal of water to drive the reaction to completion. This forms the ketal, 2-(2,4-dichlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane. amazonaws.com
Step 2: Bromination: The intermediate from the ketalization step is then brominated, often using liquid bromine, to yield the key intermediate, cis-2-(2,4-dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane. google.comamazonaws.com
Step 3: Protection: The primary hydroxyl group on the dioxolane ring is typically protected before the introduction of the imidazole moiety. This is often achieved by acylation with benzoyl chloride in pyridine, which also facilitates the separation of the desired cis-isomer from the trans-isomer by crystallization. amazonaws.com
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
| 2,4-Dichloroacetophenone | Glycerol | Ketalization | 2-(2,4-Dichlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane |
| Ketal Intermediate | Bromine | Halogenation | 2-(2,4-Dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane |
| Bromo Ketal | Benzoyl Chloride | Acylation (Protection) | cis-2-Benzoyloxymethyl-2-(2,4-dichlorophenyl)-2-bromomethyl-1,3-dioxolane |
Introduction of the Imidazole Moiety
With the dioxolane ring formed and protected, the next crucial step is the introduction of the imidazole ring, which is essential for the antifungal activity of ketoconazole.
This is accomplished via a nucleophilic substitution reaction where the protected bromo ketal is coupled with imidazole. amazonaws.com The reaction is typically carried out by heating the reactants in a polar aprotic solvent such as dimethylacetamide (DMA). amazonaws.com Following the successful coupling, the benzoyl protecting group is removed by alkaline hydrolysis (saponification) to regenerate the free hydroxyl group, yielding the alcohol intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-4-hydroxymethyl-1,3-dioxolane. chemicalbook.comamazonaws.com
Construction of the Piperazine Linkage
The final stage of the classical synthesis involves attaching the piperazine side chain to the dioxolane core.
Step 1: Activation: The primary alcohol of the imidazole-dioxolane intermediate is activated to create a good leaving group for the subsequent nucleophilic substitution. This is commonly done by converting the alcohol to a mesylate using methanesulfonyl chloride. chemicalbook.com Other activating groups like p-toluenesulfonyl chloride have also been used. google.com
Step 2: Coupling: The resulting mesylate is then alkylated with the piperazine fragment, 1-acetyl-4-(4-hydroxyphenyl)piperazine, in the presence of a base to afford the final ketoconazole molecule. chemicalbook.com
Novel Synthetic Methodologies for Ketoconazole Analogues
Research has also focused on developing novel analogues of ketoconazole to explore structure-activity relationships and potentially identify compounds with improved properties. These methodologies often involve modifying the original ketoconazole structure.
One common approach involves the derivatization of the distal nitrogen atom of the piperazine ring. For instance, the commercially available ketoconazole can be deacetylated under basic conditions to yield a key intermediate with a free secondary amine on the piperazine ring. nih.gov This intermediate serves as a versatile scaffold for coupling with various moieties, such as primary arylsulfonamides, to create new series of compounds. nih.govnih.gov
Another strategy involves the bioisosteric replacement of key structural features. For example, the 2,4-dichlorophenyl group has been replaced with a 1,4-benzothiazine moiety to create novel analogues with potent antifungal activity. nih.gov These synthetic efforts often employ modern coupling techniques and are guided by computational modeling to predict favorable interactions with biological targets. nih.gov The synthesis of various impurities and derivatives of ketoconazole has also led to the development of new synthetic methods for related heterocyclic systems like 1,4-dihydropyrazine. researchgate.netkoreascience.kr
| Parent Compound | Modification Site | Reagent/Method | Resulting Analogue Type |
| Ketoconazole | Piperazine N-acetyl group | Basic hydrolysis (deacetylation) | Free amine intermediate for further derivatization |
| Deacetylated Ketoconazole | Distal Piperazine Nitrogen | Coupling with arylsulfonamides | Sulfonamide derivatives |
| Ketoconazole Core | 2,4-Dichlorophenyl group | Bioisosteric replacement | 1,4-Benzothiazine analogues |
Development of Green Chemistry Approaches in Ketoconazole Synthesis
Efforts to make the synthesis of pharmaceuticals more environmentally benign have led to the application of green chemistry principles. In the context of ketoconazole synthesis, this has involved optimizing the classical route to reduce waste, avoid hazardous materials, and improve efficiency. google.com
A notable improvement involves modifying the initial steps to enhance stereoselectivity and eliminate hazardous reagents. One patented method describes a process that improves the cis-trans selectivity of the 1,3-dioxolane formation, shortens the production cycle, and reduces the use of dangerous substances like liquid bromine. google.com Green chemistry emphasizes the use of less toxic solvents, reducing the number of synthetic steps (e.g., by omitting protection/deprotection steps), and improving atom economy. mdpi.comijbpas.com While specific, fully "green" syntheses of ketoconazole are not widely published, the optimization of existing routes reflects a move towards more sustainable pharmaceutical production. google.com The use of alternative energy sources like microwave irradiation, which can shorten reaction times and reduce solvent use, is a key area of green chemistry that has been applied to the synthesis of related heterocyclic compounds. mdpi.com
Stereoselective Synthesis of Ketoconazole Enantiomers and Diastereomers
Ketoconazole, an imidazole antifungal agent, possesses two chiral centers, leading to the existence of four stereoisomers. Commercially, ketoconazole is available as a racemic mixture of the cis-(2S,4R)-(-) and cis-(2R,4S)-(+) enantiomers. nih.govresearchgate.net The stereochemistry of the entire molecule significantly influences its affinity for various cytochrome P-450 enzymes, which are crucial in steroid biosynthesis. nih.govnih.gov
The preparation of all four stereoisomers—the cis-(2S,4R) and cis-(2R,4S) enantiomers, and the trans-(2R,4R) and trans-(2S,4S) enantiomers—has been accomplished for research purposes to evaluate their selective biological activities. nih.govnih.gov Large disparities in selectivity have been observed among the isomers concerning their inhibition of cytochromes P-450 involved in steroid biosynthesis. In contrast, minimal differences were noted for their inhibition of enzymes associated with hepatic drug metabolism. nih.gov
Studies have demonstrated that the stereoisomers exhibit differential inhibitory effects on various enzymes. For instance, the cis-(2S,4R) isomer is the most potent inhibitor of rat lanosterol (B1674476) 14α-demethylase. nih.gov The affinity of these azole compounds for cytochrome P-450 enzymes in steroid synthesis is highly dependent on the specific stereochemistry of the molecule. nih.govnih.gov
| Stereoisomer | Relative Potency Against Rat Lanosterol 14α-demethylase |
|---|---|
| cis-(2S,4R) | Most Potent |
| cis-(2R,4S) | Less Potent than cis-(2S,4R) |
| trans-(2R,4R) | Significantly Less Potent |
| trans-(2S,4S) | Significantly Less Potent |
Design and Synthesis of Ketoconazole Derivatives
The structural scaffold of ketoconazole, particularly its terminal piperazine ring, offers a versatile platform for chemical modification to develop novel derivatives with enhanced or dual-action properties.
Analogues Incorporating Modified Imidazole Rings
The imidazole moiety is a cornerstone of ketoconazole's antifungal activity, directly interacting with the heme iron of the target enzyme, lanosterol 14α-demethylase. While modifications often focus on other parts of the molecule, bioisosteric replacement of the imidazole ring is a strategy explored in medicinal chemistry. For example, the 1,2,3-triazole ring has been investigated as a bioisostere for the imidazole ring in miconazole, a related antifungal, to create hybrid compounds that also incorporate a piperazine fragment from ketoconazole. unimore.it This approach aims to retain the necessary coordinating properties for enzyme inhibition while potentially altering the compound's pharmacokinetic profile or introducing new biological activities. unimore.it
Derivatives with Altered Dioxolane Substitutions
The 1,3-dioxolane ring and its substituents are crucial for the correct spatial orientation of the molecule. The cis relationship between the aryloxymethylene and the imidazole- or triazolomethylene groups anchored to the dioxolane ring is a fixed feature in clinically used azole antifungals like ketoconazole. nih.gov Synthetic strategies for ketoconazole often involve the initial synthesis of a dioxolane intermediate from 2,4-dichloroacetophenone and glycerol. google.com Modifications to the 2,4-dichlorophenyl group on the dioxolane ring can be envisioned to modulate activity and selectivity, though much of the recent synthetic focus has been on the piperazine moiety.
Piperazine Ring Modifications and Bioisosteric Replacements
The distal nitrogen of ketoconazole's piperazine ring is a common site for derivatization. nih.govnih.gov This position is amenable to various chemical reactions, allowing for the attachment of different functional groups and molecular scaffolds. nih.govnih.gov A key synthetic intermediate for these modifications is deacetylated ketoconazole, which is produced by deacetylating the commercially available cis-(2R,4S)-(+) KTZ enantiomer under basic conditions. nih.gov This intermediate provides a free secondary amine on the piperazine ring, ready for further coupling reactions. nih.gov
Synthetic strategies for modifying this site include:
Nucleophilic additions: Reacting the deacetylated intermediate with phenyl carbamates to form ureidic connections. nih.gov
1,4-Conjugate additions: Performing Michael additions on acrylate intermediates. nih.gov
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. baranlab.org For the piperazine ring, which is prevalent in many drugs, various bioisosteres can be considered to fine-tune pharmacokinetic properties, alter basicity (pKa), or explore new interactions with biological targets. baranlab.org Examples of piperazine bioisosteres include diazaspiro cores, which have been shown to beneficially affect activity and reduce cytotoxicity in other drug scaffolds. baranlab.org
Conjugates and Hybrid Molecules of Ketoconazole
A promising area of research involves creating conjugates or hybrid molecules by linking ketoconazole to another pharmacophore to achieve a dual mechanism of action. researchgate.net This strategy aims to overcome drug resistance and enhance therapeutic efficacy.
A notable example is the synthesis of ketoconazole-arylsulfonamide conjugates. nih.govnih.gov In this approach, the distal piperazine nitrogen of ketoconazole is covalently linked to primary arylsulfonamides via various spacers. nih.gov The resulting hybrid molecules are designed to inhibit not only the fungal lanosterol-14α-demethylase (the target of ketoconazole) but also carbonic anhydrases, which are emerging as a new therapeutic target for anti-infective agents. nih.govnih.gov The synthesis of these conjugates is often achieved by coupling deacetylated ketoconazole with freshly prepared intermediates. nih.gov
Identification and Synthesis of Ketoconazole Impurities and Degradation Products
The identification, characterization, and synthesis of impurities and degradation products are critical for ensuring the quality and safety of pharmaceutical substances. Stressed degradation studies are performed on ketoconazole to understand its stability profile under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govmdpi.com
Major degradation of ketoconazole is observed under acidic, basic, and oxidative stress conditions, while it shows stability under thermal and photolytic stress. nih.govmdpi.com
Key Degradation Products and Impurities:
Hydrolysis Degradant (Impurity D): This impurity is observed under both acidic and basic conditions. nih.gov It is identified as 1-[4-[[(2RS, 4SR)-2-(2, 4-dichlorophenyl)-2-(1H- imidazol-1-ylmethyl) -1, 3-dioxolan-4-yl] methoxy] phenyl] piperazine, which is essentially deacetylated ketoconazole. Its synthesis can be achieved by heating ketoconazole in a solution of sodium hydroxide and methanol.
Oxidative Degradant: Under oxidative stress (e.g., with hydrogen peroxide), ketoconazole is converted to its N-oxide derivative. nih.gov
Photolytic Degradant: Photolysis of ketoconazole in methanol can lead to a cyclization product, 1-acetyl-4-[4-[[(lH-imidazo [2,1-a]3,4-dihydro-7-chloro-isoquinolyl)-6-spiro-2' -(1,3 -dioxolan-4-yl)] methoxy]phenyl]piperazine. chula.ac.th
For regulatory purposes, such as the creation of a drug master file (DMF), the synthesis of potential impurities is necessary. researchgate.netkoreascience.kr This allows for their proper identification and quantification in the final drug product. Synthetic methods have been developed for several known ketoconazole impurities. researchgate.netkoreascience.kr
| Condition | Major Degradation Product/Impurity | Notes |
|---|---|---|
| Acid/Base Hydrolysis | Impurity D (Deacetylated Ketoconazole) | Formed by cleavage of the acetyl group from the piperazine ring. nih.gov |
| Oxidation (H₂O₂) | Ketoconazole N-oxide | Formed by oxidation of one of the nitrogen atoms. nih.gov |
| Photolysis (in Methanol) | Cyclization Product | A complex product formed via a proposed free radical mechanism. chula.ac.th |
| Thermal/Photolytic (solid) | Stable | No significant degradation observed under these conditions. nih.gov |
Hydrolytic Degradation Pathways
Forced degradation studies reveal that ketoconazole is susceptible to hydrolysis under both acidic and basic conditions. The primary hydrolytic degradation pathway involves the cleavage of the amide linkage in the ketoconazole molecule. This reaction is catalyzed by the presence of hydrogen or hydroxyl ions.
Under acidic stress, typically using 1N HCl and heating, a significant degradation impurity is observed. Similarly, when subjected to basic conditions, such as 1N NaOH with heat, the same degradation product is formed. This indicates a common hydrolytic pathway under both extremes of pH. The main product of this hydrolysis is N-deacetyl-ketoconazole, which results from the cleavage of the acetyl group from the piperazine ring. The rate of this degradation is strongly dependent on both pH and temperature, with the highest stability observed around pH 4.
In a study investigating the chemical stability of ketoconazole in aqueous solutions at various temperatures (80, 85, and 90°C) and pH levels (1.2-10), the degradation was found to follow pseudo-first-order kinetics. The activation energies calculated from the Arrhenius equation were found to be 14.320 kcal/mol in acidic conditions and 13.674 kcal/mol in alkaline conditions. Another study also identified a hydrolysis product under both acid and base conditions, confirming this degradation pathway.
| Condition | Reagent | Temperature | Observed Degradation Products | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1N HCl | 100°C | Unknown Impurity at RRT 0.80 (N-deacetyl-ketoconazole) | |
| Basic Hydrolysis | 1N NaOH | 100°C | Unknown Impurity at RRT 0.80 (N-deacetyl-ketoconazole) | |
| Aqueous Solution | pH 1.2 - 10 | 80, 85, 90°C | N-deacetyl-ketoconazole |
Oxidative Degradation Mechanisms
Ketoconazole demonstrates instability under oxidative stress conditions. When exposed to oxidizing agents like hydrogen peroxide (H₂O₂), a distinct degradation profile emerges, different from that of hydrolysis. The primary mechanism of oxidative degradation involves the oxidation of the nitrogen atom in the piperazine ring, leading to the formation of Ketoconazole N-oxide.
In forced degradation studies using 30% hydrogen peroxide and heat, a major degradation product was identified. This degradant was characterized using LC-MS, which showed a mass of 547.43 amu, corresponding to the addition of one oxygen atom to the parent ketoconazole molecule. This confirms the formation of the N-oxide derivative.
Further studies have elaborated on the products of oxidation. When using azobisisobutyronitrile (AIBN) as an oxidizing agent, Ketoconazole N-oxide was again observed as a major degradation product, alongside other impurities such as EP Impurity A and EP Impurity C. Research on a liquid formulation of ketoconazole stored for several years also suggested that oxidation is a key step in its degradation, potentially followed by hydrolysis, hydroxylation, and O-dealkylation to form various minor degradation products.
| Oxidizing Agent | Condition | Major Degradation Product | Reference |
|---|---|---|---|
| 30% Hydrogen Peroxide (H₂O₂) | Heated on boiling water bath | Unknown Impurity at RRT 0.72 (Ketoconazole N-oxide) | |
| Hydrogen Peroxide (H₂O₂) | Not specified | Ketoconazole N-oxide (5.4% degradation) | |
| Azobisisobutyronitrile (AIBN) | Not specified | Ketoconazole N-oxide, EP Impurity A, EP Impurity C |
Photolytic Degradation Studies
The stability of ketoconazole is significantly compromised upon exposure to light, particularly ultraviolet (UV) radiation. Photodegradation studies conducted on ketoconazole in various solutions and formulations have shown that it undergoes decomposition under UV-C (254 nm), UV-A (352 nm), and natural daylight. This light-induced degradation leads to a significant reduction in its antifungal activity.
The primary mechanism of photolytic degradation is photodechlorination. When ketoconazole in solution is exposed to UV-C radiation, it degrades completely, forming two main photoproducts. These products have been isolated and identified through HPLC-MS and NMR spectrometry as:
cis-1-acetyl-4-{4-[[2-(2-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine
cis-1-acetyl-4-{4-[[2-(4-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine
These structures indicate that the degradation involves the removal of one of the chlorine atoms from the dichlorophenyl ring. Another study involving UV irradiation of ketoconazole in methanol proposed a photolytic reaction mechanism that proceeds via a free radical and cyclization, resulting in the formation of 1-acetyl-4-[4-[[(lH-imidazo[2,1-a]3,4-dihydro-7-chloro-isoquinolyl)-6-spiro-2'-(1,3-dioxolan-4-yl)]methoxy]phenyl]piperazine. In contrast to its instability under hydrolytic, oxidative, and photolytic conditions, ketoconazole has been found to be relatively stable under thermal stress.
| Light Source | Wavelength | Identified Photoproducts | Reference |
|---|---|---|---|
| UV-C Radiation | 254 nm | cis-1-acetyl-4-{4-[[2-(2-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine | |
| UV-C Radiation | 254 nm | cis-1-acetyl-4-{4-[[2-(4-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine | |
| UV Irradiation in Methanol | Not specified | 1-acetyl-4-[4-[[(lH-imidazo[2,1-a]3,4-dihydro-7-chloro-isoquinolyl)-6-spiro-2'-(1,3-dioxolan-4-yl)]methoxy]phenyl]piperazine |
Molecular Mechanism of Action and Enzyme Interactions of Ketoconazole
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis
The antifungal activity of ketoconazole (B1673606) is intrinsically linked to its ability to interfere with the synthesis of ergosterol, the primary sterol component of fungal cell membranes. wikipedia.orgdroracle.ai This sterol plays a crucial role analogous to that of cholesterol in mammalian cells, maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.
Cytochrome P450 14α-Demethylase (CYP51/Erg11) as a Primary Target
The principal molecular target of ketoconazole and all azole antifungals is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. wikipedia.orgnih.gov This enzyme, encoded by the ERG11 gene, is a key catalyst in the sterol biosynthesis pathway. nih.govasm.org It is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. droracle.ainih.govnih.gov By specifically inhibiting this enzyme, ketoconazole effectively blocks the conversion of lanosterol to ergosterol, a critical step for fungal survival. droracle.aiplos.org The inhibition of CYP51 is a highly conserved mechanism of action for azole antifungals. nih.gov
Structural Basis of Ketoconazole-CYP51 Binding Interactions
Ketoconazole's inhibitory action stems from its direct interaction with the active site of the CYP51 enzyme. Structurally similar to imidazole (B134444), ketoconazole contains a five-membered nitrogen-containing ring. wikipedia.orgresearchgate.net The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom located at the catalytic center of the CYP51 enzyme. asm.orgnih.gov This binding mimics the natural substrate, lanosterol, occupying the active site but preventing the catalytic reaction from proceeding. nih.gov This high-affinity binding effectively blocks the enzyme's demethylase activity, halting the ergosterol synthesis pathway. wikipedia.orgasm.org Crystal structure analyses of ketoconazole complexed with P450 enzymes reveal that the azole moiety positions itself in the active site similarly to the substrate, with the rest of the molecule extending into the active-site pocket. nih.gov
Consequences of Ergosterol Depletion on Fungal Cellular Integrity
The inhibition of CYP51 by ketoconazole has profound and detrimental effects on the fungal cell. The primary consequence is the depletion of ergosterol from the cell membrane. nih.gov This leads to a cascade of secondary effects, including:
Accumulation of Toxic Sterol Intermediates : The blockage of the demethylation step results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. nih.govfrontiersin.org These abnormal sterols are incorporated into the fungal membrane, leading to alterations in its physical properties.
Disruption of Membrane Function : The altered sterol composition increases membrane permeability and fluidity, disrupting the function of membrane-bound enzymes and transport systems. droracle.ainih.gov
Inhibition of Growth and Proliferation : The compromised cell membrane integrity ultimately inhibits fungal growth and replication, leading to a fungistatic effect. droracle.ai In some cases, the accumulation of toxic sterols can lead to cell lysis and death. nih.gov
Interactions with Mammalian Cytochrome P450 Enzymes
While highly effective against fungal CYP51, ketoconazole is not entirely selective and exhibits significant interactions with mammalian cytochrome P450 enzymes, particularly those in the liver responsible for drug metabolism. nih.gov
Inhibition of Human CYP3A4 Isoforms
Ketoconazole is well-established as a potent inhibitor of human cytochrome P450 3A4 (CYP3A4), one of the most important enzymes in drug metabolism. nih.govresearchgate.netnih.gov CYP3A4 is responsible for the oxidative metabolism of a vast number of therapeutic drugs. By inhibiting this enzyme, ketoconazole can significantly alter the pharmacokinetics of co-administered drugs, leading to increased plasma concentrations and potential toxicity. nih.govplos.org The inhibitory effect of ketoconazole on CYP3A4 is reversible. researchgate.net Studies have also shown that ketoconazole can influence the expression of the CYP3A4 gene through interactions with transcriptional regulators like the pregnane (B1235032) X receptor (PXR). plos.orgnih.gov
Mechanism of CYP3A4 Inhibition by Ketoconazole (Competitive, Non-competitive, Mixed)
The precise mechanism of CYP3A4 inhibition by ketoconazole is complex and has been the subject of extensive study. Research indicates that it is not a simple competitive or non-competitive inhibition but rather a mixed competitive-noncompetitive process. researchgate.netnih.gov This means that ketoconazole can bind to both the free enzyme and the enzyme-substrate complex.
Studies using various CYP3A4 substrates like triazolam, midazolam, and testosterone (B1683101) have shown that the inhibition profile is consistent with a mixed model, with the noncompetitive component often being dominant. researchgate.netnih.gov The 50% inhibitory concentration (IC50) of ketoconazole increases at higher substrate concentrations, which rules out pure noncompetitive inhibition. researchgate.netnih.gov Furthermore, some research suggests a phenomenon of positive homotropic cooperativity, where the binding of one ketoconazole molecule to the large, flexible active site of CYP3A4 increases the enzyme's affinity for a second ketoconazole molecule. acs.orgacs.org This cooperative binding is driven primarily by shape complementarity through nonpolar van der Waals interactions. acs.orgacs.org
The table below summarizes the inhibition constants (Ki) for ketoconazole with various CYP3A4 substrates, illustrating the potent nature of the inhibition.
| Substrate | Mean Inhibition Constant (Ki) (µM) | Type of Inhibition |
| Triazolam | 0.011 - 0.045 | Mixed Competitive-Noncompetitive |
| Midazolam (α-hydroxylation) | 0.011 - 0.045 | Mixed Competitive-Noncompetitive |
| Testosterone (6β-hydroxylation) | 0.011 - 0.045 | Mixed Competitive-Noncompetitive |
| Nifedipine | Not explicitly stated, but follows mixed model | Mixed Competitive-Noncompetitive |
| Midazolam (4-hydroxylation) | Not explicitly stated, but consistent with competitive | Competitive |
Data compiled from studies on human liver microsomes. researchgate.netnih.gov
The interaction between ketoconazole and CYP3A4 is a classic example of a clinically significant drug-drug interaction, highlighting the broad enzymatic activity of this compound beyond its primary antifungal role. researchgate.net
Persistent Inhibition and Sequestration within Cellular Systems
Ketoconazole's interaction with cytochrome P450 enzymes, particularly CYP3A4, extends beyond simple competitive inhibition, especially within a cellular context. Research conducted on intestinal cell monolayers (Caco-2 cells) reveals that the inhibition of CYP3A4 by ketoconazole is both time-dependent and slowly reversible. This phenomenon is attributed to the sequestration, or trapping, of ketoconazole within the intestinal mucosa.
In studies, after exposing Caco-2 cells to ketoconazole and then removing the inhibitor from the surrounding medium, a persistent inhibition of CYP3A4 activity was observed. The degree of this lasting inhibition was found to be inversely correlated with the amount of ketoconazole remaining within the cell monolayer. This suggests that ketoconazole is retained by the cells, leading to a prolonged inhibitory action on the enzyme, a mechanism that contrasts with the more rapid reversal of inhibition seen in isolated microsomal systems. This sequestration provides a mechanistic basis for the compound's potent and sustained effects on first-pass metabolism in the intestine.
Enantiospecificity in CYP3A4 Inhibition by Ketoconazole Stereoisomers
Ketoconazole is administered as a racemic mixture of two cis-enantiomers: (+)-ketoconazole and (-)-ketoconazole. Investigations into the effects of these individual stereoisomers on CYP3A4 have revealed a distinct enantiospecific pattern in their inhibitory activity.
The inhibition of CYP3A4's catalytic function is significantly more pronounced with the (-)-enantiomer, also known as levoketoconazole. wikipedia.orgplos.org Studies using human liver microsomes have quantified this difference. For the metabolism of testosterone, (-)-ketoconazole was found to be approximately 5-fold more potent as an inhibitor than (+)-ketoconazole. wikipedia.orgplos.org When midazolam was used as the substrate, the (-)-enantiomer was about 1.5-fold more potent. wikipedia.orgplos.org This demonstrates that the (-)-ketoconazole enantiomer is primarily responsible for the potent inhibition of CYP3A4 activity observed with the racemic mixture. wikipedia.org
In contrast to its catalytic inhibition, the effect of ketoconazole on CYP3A4 gene expression does not exhibit the same enantiospecificity. Both the (+) and (-) enantiomers have been shown to be equipotent in inducing CYP3A4 mRNA and protein, acting as partial agonists of the pregnane X receptor (PXR). plos.org Therefore, while the direct enzymatic inhibition is stereoselective, the influence on enzyme induction is not. plos.org
| Stereoisomer | Substrate | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|
| (+)-Ketoconazole | Testosterone | 1.69 | 0.92 |
| (-)-Ketoconazole | Testosterone | 0.90 | 0.17 |
| (+)-Ketoconazole | Midazolam | 1.46 | 2.52 |
| (-)-Ketoconazole | Midazolam | 1.04 | 1.51 |
Data derived from studies on human liver microsomes. wikipedia.orgplos.org
Modulation of Steroidogenic Enzyme Activities
Ketoconazole potently inhibits several cytochrome P450 enzymes that are crucial for the biosynthesis of steroid hormones. wikipedia.org This inhibitory action disrupts the normal production of glucocorticoids, mineralocorticoids, and sex steroids. wikipedia.orgjci.orgdrugbank.com
Inhibition of 17α-Hydroxylase/17,20-Lyase (CYP17A1)
CYP17A1 is a bifunctional enzyme in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activity. These functions are essential for producing precursors for cortisol and sex steroids. nih.gov Ketoconazole inhibits both activities of CYP17A1. wikipedia.orgnih.gov
Kinetic analysis in rat testicular microsomes revealed competitive inhibition of both steps, with a Kᵢ value of 160 nM for 17α-hydroxylase and 84 nM for 17,20-lyase. nih.gov Research has also shown that the cis-(2S,4R)-(-) isomer of ketoconazole is a more potent inhibitor of progesterone (B1679170) 17α,20-lyase (IC₅₀ of 0.05 µM) compared to its cis-(2R,4S)-(+) enantiomer (IC₅₀ of 2.38 µM). wikipedia.org This inhibition leads to a reduction in the synthesis of androgens such as testosterone. wikipedia.orgdrugbank.com
Inhibition of 11β-Hydroxylase (CYP11B1)
The final step in the biosynthesis of cortisol is the conversion of 11-deoxycortisol to cortisol, a reaction catalyzed by the mitochondrial enzyme 11β-hydroxylase (CYP11B1). wikipedia.orgnih.gov Ketoconazole is a potent inhibitor of this enzyme. wikipedia.orgjci.orgdocumentsdelivered.com This blockade has been demonstrated in human adrenal tissue, where ketoconazole inhibited the transformation of radiolabeled 17α-hydroxyprogesterone and 11-deoxycortisol into cortisol. documentsdelivered.com The cis-(2S,4R) isomer is again the more potent enantiomer, with an IC₅₀ of 0.152 µM for inhibiting 11β-hydroxylase, compared to 0.608 µM for the cis-(2R,4S) isomer. wikipedia.org This action directly curtails cortisol production, leading to an accumulation of its precursors, such as 11-deoxycortisol. documentsdelivered.com
Inhibition of Aromatase (CYP19A1)
Aromatase (CYP19A1) is the enzyme responsible for converting androgens into estrogens. nih.gov While ketoconazole does inhibit aromatase, its effect is considered relatively weak compared to its potent inhibition of other steroidogenic enzymes. wikipedia.org In studies using rat granulosa cells, ketoconazole displayed an IC₅₀ value for aromatase inhibition of 2 µM. nih.gov In vivo studies in humans have found that ketoconazole only minimally decreases estradiol (B170435) levels, suggesting that at therapeutic concentrations, its aromatase inhibition is not a primary mechanism of action. wikipedia.org
| Enzyme (CYP Designation) | Function in Steroidogenesis | Inhibitory Potency Data |
|---|---|---|
| Cholesterol Side-Chain Cleavage (CYP11A1) | Converts Cholesterol to Pregnenolone | IC₅₀ = 0.56 µM (Rat Ovary Cells) nih.gov |
| 17α-Hydroxylase (CYP17A1) | Hydroxylates Progesterone/Pregnenolone | Kᵢ = 160 nM (Rat Testicular Microsomes) nih.gov |
| 17,20-Lyase (CYP17A1) | Cleaves C17-20 bond to form Androgens | Kᵢ = 84 nM (Rat Testicular Microsomes) nih.gov |
| 11β-Hydroxylase (CYP11B1) | Converts 11-Deoxycortisol to Cortisol | IC₅₀ = 0.152 µM (cis-(2S,4R) isomer) wikipedia.org |
| Aromatase (CYP19A1) | Converts Androgens to Estrogens | IC₅₀ = 2 µM (Rat Granulosa Cells) nih.gov |
Comparative Analysis of Ketoconazole's Selectivity for Steroidogenic P450s
Ketoconazole, a synthetic imidazole derivative, exerts its influence on steroidogenesis by inhibiting key cytochrome P450 (CYP) enzymes. nih.gov Its action is not uniform across all steroidogenic enzymes, demonstrating a selective pattern of inhibition. Research has shown that ketoconazole targets multiple steps within the steroid biosynthesis pathway. nih.gov
In studies using primary rat ovary cells, ketoconazole has been shown to inhibit P450 steroidogenic enzymes in a dose-dependent and selective manner. nih.govresearchgate.net Specifically, it inhibits cholesterol side-chain cleavage cytochrome P450 (CYP11A1/P450scc), the 17α-hydroxylase activity of CYP17A1, and aromatase (CYP19A1). nih.govresearchgate.net The 50% inhibitory concentration (IC50) values were determined to be 0.56 μM for both CYP11A1 and CYP19A1, and 3.36 μM for the 17α-hydroxylase activity of CYP17A1. nih.gov Conversely, the 17,20 lyase activity of CYP17A1 was not affected by ketoconazole at concentrations up to 10 μg/mL. nih.govresearchgate.net
Ketoconazole is a racemic mixture of two cis-enantiomers, (2S,4R)-(−) and (2R,4S)-(+), which exhibit different inhibitory potencies. nih.govwikipedia.org The cis-(2S,4R) isomer, also known as levoketoconazole, is a more potent inhibitor of several key enzymes compared to its enantiomer or the racemic mixture. nih.govwikipedia.org For instance, levoketoconazole shows more potent inhibition of CYP17A1, CYP21A2, and CYP11B1. nih.gov The cis-(2S,4R) isomer was found to be significantly more potent in inhibiting progesterone 17α,20-lyase (IC50 of 0.05 μM) and 11β-hydroxylase (IC50 of 0.152 μM) compared to the cis-(2R,4S) isomer, which had IC50 values of 2.38 μM and 0.608 μM for the respective enzymes. wikipedia.org
This selective inhibition of mitochondrial P450 enzymes is a key aspect of ketoconazole's mechanism of action in disrupting steroid hormone production. nih.gov
Table 1: Inhibitory Potency (IC50) of Ketoconazole and its Enantiomers on Steroidogenic P450 Enzymes
| Enzyme | Inhibitor | IC50 (μM) | Reference |
|---|---|---|---|
| CYP11A1 (P450scc) | Ketoconazole (racemic) | 0.56 | nih.gov |
| CYP17A1 (17α-hydroxylase activity) | Ketoconazole (racemic) | 3.36 | nih.gov |
| CYP19A1 (Aromatase) | Ketoconazole (racemic) | 0.56 | nih.gov |
| Progesterone 17α,20-lyase | cis-(2S,4R)-(−) Ketoconazole | 0.05 | wikipedia.org |
| cis-(2R,4S)-(+) Ketoconazole | 2.38 | ||
| 11β-hydroxylase (CYP11B1) | cis-(2S,4R)-(−) Ketoconazole | 0.152 | wikipedia.org |
| cis-(2R,4S)-(+) Ketoconazole | 0.608 |
Other Enzyme and Receptor Interactions
Beyond its well-documented effects on cytochrome P450 enzymes, ketoconazole interacts with other significant enzyme and receptor systems involved in drug metabolism and transport.
Ketoconazole has been identified as an inhibitor of UDP-Glucuronosyltransferase (UGT) enzymes, particularly isoforms UGT1A1 and UGT1A9. researchgate.netnih.gov Glucuronidation is a major pathway for the metabolism and elimination of numerous drugs and endogenous compounds. Studies have demonstrated that ketoconazole competitively inhibits the glucuronidation of SN-38, a substrate of UGT1A enzymes. researchgate.netnih.gov
Among the screened UGT1A isoforms, ketoconazole exhibits the most potent inhibitory effect on UGT1A1, followed by UGT1A9. researchgate.netnih.gov The inhibition constant (Ki) for UGT1A1 was determined to be 3.3 ± 0.8 μmol/L, indicating a high affinity. nih.gov For UGT1A9, the Ki value was found to be 31.9 ± 3.3 μmol/L, showing a comparatively lower but still significant inhibitory potential. nih.gov This potent inhibition of UGT1A1 is considered the basis for clinically observed drug-drug interactions. researchgate.netnih.gov
Table 2: Inhibitory Potency (Ki) of Ketoconazole on UGT Enzymes
| Enzyme | Inhibition Type | Ki (μmol/L) | Reference |
|---|---|---|---|
| UGT1A1 | Competitive | 3.3 ± 0.8 | nih.gov |
| UGT1A9 | Competitive | 31.9 ± 3.3 | nih.gov |
Ketoconazole interacts with P-glycoprotein (P-gp), a crucial efflux transporter that limits the absorption and distribution of many drugs. nih.govnih.gov P-gp, also known as multidrug resistance protein 1 (MDR1), actively pumps xenobiotics out of cells, playing a significant role in drug disposition. tg.org.au
In vitro studies using a cell line overexpressing human P-gp demonstrated that ketoconazole inhibits P-gp function. nih.govnih.gov The IC50 value for this inhibition was approximately 6 μM. nih.govnih.gov This inhibitory effect on P-gp can lead to increased bioavailability and altered tissue distribution of drugs that are P-gp substrates, contributing to potential drug-drug interactions. nih.govtg.org.au Another study reported that ketoconazole competed with verapamil (B1683045) binding to P-gp in Caco-2 cells with an IC50 of 13 μM. nih.gov
Table 3: Inhibitory Potency (IC50) of Ketoconazole on P-Glycoprotein
| Assay System | IC50 (μM) | Reference |
|---|---|---|
| Human P-gp overexpressing cell line | ~6 | nih.govnih.gov |
| Verapamil binding competition in Caco-2 cells | 13 | nih.gov |
Ketoconazole has been shown to modulate the activity of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in regulating the expression of genes involved in drug metabolism and transport, including CYP3A4 and P-gp. nih.govnih.gov
Research indicates that ketoconazole inhibits the transcriptional activation of PXR-regulated genes. nih.govaacrjournals.org It achieves this by acting as an antagonist, blocking the activation of PXR by ligands. nih.govdoi.org The mechanism involves disrupting the crucial interaction between PXR and its co-activator, the steroid receptor co-activator-1 (SRC-1). nih.gov Interestingly, some studies also suggest that ketoconazole may exhibit partial agonist activity towards PXR, indicating a complex interaction. plos.org By inhibiting PXR activation, ketoconazole can repress the coordinated expression of multiple genes responsible for drug metabolism and efflux, providing another significant mechanism for its role in drug-drug interactions. nih.govnih.gov It has been proposed that ketoconazole may interact with specific residues outside the ligand-binding pocket of PXR. nih.govplos.org
Structure Activity Relationships Sar and Structural Biology
Elucidation of Key Pharmacophoric Features for Antifungal Activity
The antifungal activity of ketoconazole (B1673606) is not the result of a single molecular feature but rather a synergistic interplay between its distinct structural moieties: the imidazole (B134444) ring, the dioxolane ring system, and the piperazine (B1678402) substituent. These components form the essential pharmacophore responsible for potent inhibition of fungal CYP51. mdpi.com
Role of the Imidazole Nitrogen in CYP51 Coordination
The primary mechanism of action for all azole antifungal agents, including ketoconazole, is the inhibition of the cytochrome P450 enzyme CYP51. plos.orgwikipedia.org This inhibition is achieved through the coordination of the unsubstituted N-3 nitrogen atom of ketoconazole's imidazole ring with the ferric iron atom of the heme prosthetic group located in the enzyme's active site. nih.govnih.gov This binding event displaces the water molecule that is the natural sixth ligand to the heme iron, forming a stable, low-spin CYP51-azole complex. nih.gov This coordination competitively inhibits the enzyme from binding its natural substrate, lanosterol (B1674476), thereby blocking the 14α-demethylation step crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govmdpi.com The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane structure and function, ultimately leading to the inhibition of fungal growth. acs.org
Significance of the Dioxolane Ring System
The 1,3-dioxolane (B20135) ring is a critical structural element that correctly orients the molecule within the active site of CYP51. researchgate.net This moiety provides a rigid scaffold that positions the imidazole ring for optimal coordination with the heme iron and arranges the dichlorophenyl group to fit into a hydrophobic pocket within the enzyme. nih.gov The oxygen atoms within the dioxolane ring can also participate in hydrogen bonding with amino acid residues in the active site, further enhancing the binding affinity and stability of the enzyme-inhibitor complex. researchgate.netscispace.com The structural integrity of the dioxolane ring is therefore essential for the potent antifungal activity of ketoconazole. nih.gov
Stereochemical Influences on Biological Activity
Ketoconazole is a chiral molecule and is administered as a racemic mixture of the cis-(2S,4R) and (2R,4S) enantiomers. wikipedia.orgmedchemexpress.com The stereochemistry of the molecule has a profound impact on its biological activity, influencing not only its antifungal potency but also its interaction with mammalian cytochrome P450 enzymes.
Antifungal Activity of Ketoconazole Stereoisomers
Research has demonstrated that the antifungal activity of ketoconazole resides primarily in one of its stereoisomers. Specifically, the cis-(2S,4R) isomer is the most potent inhibitor of fungal lanosterol 14α-demethylase (CYP51). frontiersin.orgdrugbank.com Studies evaluating the four possible stereoisomers of ketoconazole revealed significant differences in their ability to inhibit the target enzyme. The cis-(2S,4R) isomer was found to be substantially more effective against rat lanosterol 14α-demethylase than the other three isomers ((2R,4S), (2R,4R), and (2S,4S)). drugbank.com This stereoselectivity underscores the highly specific three-dimensional fit required for optimal binding and inhibition within the fungal CYP51 active site. frontiersin.orgnih.gov
Table 1: Relative antifungal potency of ketoconazole stereoisomers based on inhibition of rat lanosterol 14α-demethylase. Data sourced from research findings. drugbank.com
Enantiospecific Differences in Enzyme Inhibition Profiles
The stereochemistry of ketoconazole also dictates its interaction with mammalian cytochrome P450 enzymes, which is a critical factor in understanding its potential for drug-drug interactions. nih.gov Significant enantiospecific differences have been observed in the inhibition of human CYP3A4, a major drug-metabolizing enzyme. plos.org Studies using different substrates have consistently shown that the (-)-ketoconazole enantiomer, corresponding to the (2S,4R) configuration, is a more potent inhibitor of CYP3A4 than the (+)-ketoconazole or (2R,4S) enantiomer. plos.org For example, when testosterone (B1683101) was used as the substrate, the difference in inhibitory potential between the enantiomers was approximately five-fold. plos.org This stereoselective inhibition highlights that the affinity for various P450 enzymes is highly dependent on the specific three-dimensional structure of the entire molecule. drugbank.com
Table 2: Enantiospecific inhibition of human CYP3A4 by ketoconazole cis-enantiomers. Data shows the greater inhibitory potential of the (-)-ketoconazole enantiomer. plos.org
SAR Studies of Ketoconazole Analogues and Derivatives
The biological potency of ketoconazole analogues is intricately linked to their chemical structures. Modifications to various parts of the molecule can lead to significant changes in antifungal activity. This section explores the impact of specific structural alterations, namely halogenation and the addition of polar groups.
Impact of Halogenation on Biological Activity
The presence and nature of halogen atoms on the phenyl ring of ketoconazole analogues play a crucial role in their antifungal efficacy. The 2,4-dichlorophenyl group is a key feature of the parent ketoconazole molecule, and alterations to this halogenation pattern have been a subject of SAR studies.
Research into (2S, 4R)-Ketoconazole sulfonamide analogs has demonstrated the nuanced effects of halogenation. For instance, the introduction of fluorine atoms can modulate the biological activity. In one study, capping an ethyl sulfonamide with a difluoro unit resulted in a significant increase in in vitro antifungal activity against both Candida albicans and Candida glabrata. frontiersin.org Conversely, a trifluoroethyl analog was found to be less potent. frontiersin.orgtemple.edu This suggests that the position and number of fluorine atoms are critical determinants of antifungal strength.
The following table summarizes the minimum inhibitory concentration (MIC₇₅) values for selected fluorinated ketoconazole analogues against C. albicans and C. glabrata, illustrating the impact of halogenation on their activity. frontiersin.orgfrontiersin.orgtemple.edu
| Compound | Halogenation | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |
| Trifluoroethyl analog (3j) | CF₃ | 800 | 6250 |
| Difluoro unit capped ethyl sulfonamide (3l) | CHF₂ | 62 | 250 |
Effect of Polar Group Additions
The introduction of polar groups to ketoconazole derivatives has yielded mixed results in terms of antifungal activity. The polarity and chemical nature of the added group can either enhance or diminish the compound's ability to inhibit fungal growth.
In studies of (2S, 4R)-Ketoconazole sulfonamide analogues, the replacement of the acetamide (B32628) group with various sulfonamides containing polar functionalities has been explored. frontiersin.orgtemple.edunih.gov The addition of a cyano group to the sulfonamide moiety resulted in a compound with in vitro antifungal activity comparable to that of (±)-Ketoconazole against C. albicans and C. glabrata. frontiersin.orgtemple.edu However, the introduction of a methyl sulphone unit led to a substantial decrease in antifungal activity. frontiersin.orgtemple.edu
These findings highlight the sensitivity of the biological activity to the specific type of polar group introduced. The data in the table below, derived from studies on these analogues, illustrates this point. frontiersin.orgtemple.edu
| Compound | Polar Group Addition | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |
| Cyano group analog (3g) | Cyano | 250 | 500 |
| Methyl sulphone unit analog (3h) | Methyl sulphone | 800 | 6250 |
Conformational Analysis and Molecular Flexibility
The three-dimensional conformation and molecular flexibility of ketoconazole and its analogues are critical for their interaction with the target enzyme, cytochrome P450 14α-demethylase (CYP51). The ability of the molecule to adopt a specific conformation within the enzyme's active site is a key determinant of its inhibitory potency.
Studies on the crystal structure of ketoconazole complexed with P450eryF have provided insights into its binding mode. nih.gov The azole moiety and adjacent rings of ketoconazole position themselves in the active site in a manner similar to the natural substrate, with the azole nitrogen coordinating to the heme iron atom. nih.gov The remainder of the ketoconazole molecule extends into a pocket that is otherwise occupied by water molecules in the substrate-bound enzyme. nih.gov
The binding of ketoconazole has been shown to induce unexpected conformational changes in the I-helix of P450eryF, causing a collapse of a cleft near the active site. nih.gov This indicates that the enzyme's active site possesses a degree of flexibility to accommodate the inhibitor. nih.gov This finding, coupled with the observation that the I-helix can adopt multiple conformations, underscores the dynamic nature of the protein-ligand interaction. nih.gov
Furthermore, the conformational flexibility of various azole antifungals is considered a determinant of their binding affinity to target enzymes. nih.gov The ability of a molecule to arrange its constituent rings in a linear fashion to fit within the active site is crucial. nih.gov The plasticity of the active site itself also plays a role in accommodating different azole inhibitors. nih.gov While specific conformational analysis data for "Imidazolidine-2,4-dione Ketoconazole" is not extensively available in the reviewed literature, the known flexibility of the broader ketoconazole scaffold and the adaptability of its target enzymes suggest that these principles of conformational freedom and induced fit are central to its mechanism of action.
Computational and Biophysical Studies of Ketoconazole
Molecular Docking Simulations of Ketoconazole (B1673606) with Target Enzymes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding of ligands like ketoconazole to their protein targets.
Ligand-Protein Interaction Profiling with CYP51
The primary target for azole antifungals, including ketoconazole, is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). wikipedia.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikipedia.org Molecular docking studies have been pivotal in detailing the interaction between ketoconazole and CYP51.
Docking simulations reveal that ketoconazole binds within the active site of CYP51, with the nitrogen atom (N3) of its imidazole (B134444) ring coordinating to the heme iron atom. nih.govresearchgate.net This interaction is a hallmark of azole antifungal binding and is critical for inhibiting the enzyme's catalytic activity. The rest of the ketoconazole molecule extends into the active-site pocket, establishing multiple interactions with surrounding amino acid residues. nih.gov Studies have identified key residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex. For instance, interactions with residues such as Tyr132, Ser378, Met508, His377, and Ser507, along with hydrophobic interactions with the heme group (HEM601), have been observed in docking simulations with Candida albicans CYP51. nih.gov
Table 1: Key Interactions of Ketoconazole with Candida albicans CYP51
| Amino Acid Residue | Interaction Type |
|---|---|
| HEM Iron | Coordination Bond (via Imidazole N3) |
| Tyr132 | Hydrogen Bond |
| Ser378 | Hydrogen Bond |
| Met508 | Hydrogen Bond |
| His377 | Hydrogen Bond |
| Ser507 | Hydrogen Bond |
| HEM601 | Hydrophobic Interaction |
Binding Modes and Affinities with Human Cytochrome P450s
Besides its primary antifungal target, ketoconazole is also a potent inhibitor of various human cytochrome P450 (CYP) enzymes, particularly those in the CYP3A family, such as CYP3A4. nih.govresearchgate.net This inhibition is the basis for numerous drug-drug interactions. Ketoconazole's binding to human CYPs is characterized by the same coordination of the imidazole nitrogen to the heme iron, similar to its interaction with fungal CYP51. nih.gov
However, the affinity and specificity can vary significantly. The inhibitory potency of ketoconazole against human CYP3A isoforms has been extensively studied, but reported inhibition constant (Ki) values are highly variable, ranging from 0.001 µM to 25 µM. nih.gov The median Ki is reported to be around 0.08 µM. nih.gov Studies on the cis-enantiomers of ketoconazole have revealed differences in their inhibitory effects on CYP3A4 activity, with the (−)-ketoconazole enantiomer showing a lower IC50 and Ki for testosterone (B1683101) metabolism compared to the (+)-ketoconazole enantiomer. plos.org This suggests an enantiospecific pattern in the inhibition of CYP3A4's catalytic activity. plos.org
Table 2: Inhibitory Potency of Ketoconazole Enantiomers against Human CYP3A4
| Enantiomer | Substrate | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| (+)-Ketoconazole | Testosterone | 1.69 | 0.92 |
| (-)-Ketoconazole | Testosterone | 0.90 | 0.17 |
| (+)-Ketoconazole | Midazolam | 1.46 | 2.52 |
| (-)-Ketoconazole | Midazolam | 1.04 | 1.51 |
Data sourced from a study on the dual effects of ketoconazole cis-enantiomers on CYP3A4. plos.org
Exploration of Drug-Target Interactions in Novel Analogues
To develop new antifungal agents with improved efficacy and reduced side effects, researchers have synthesized and evaluated novel analogues of ketoconazole. Molecular docking is a crucial tool in this process, allowing for the prediction of how structural modifications will affect binding to the target enzyme. For example, studies on new spirotryprostatin A derivatives have used ketoconazole as a reference compound to evaluate their potential antifungal activity. mdpi.com Docking studies of these novel compounds against target enzymes help in understanding their binding mechanisms and guide the design of more potent inhibitors. mdpi.comacs.org Research on 3-acyl imidazo[1,2-a]pyrimidines showed that these new compounds bind in a similar manner to ketoconazole within the CYP51 active site, with some derivatives exhibiting better binding energies than ketoconazole itself. nih.gov Such studies are essential for establishing structure-activity relationships (SAR) and optimizing lead compounds. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. MD simulations of ketoconazole bound to CYP51 have been used to assess the stability of the complex and analyze the conformational changes that occur upon binding. nih.gov These simulations can track the movement of the protein and ligand over time, revealing the flexibility of different regions and the persistence of key interactions. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For antifungal agents, QSAR models are developed to predict their efficacy based on various molecular descriptors (e.g., topological, electronic, geometrical). nih.gov
While specific QSAR studies focusing solely on ketoconazole are limited in the search results, the principles of QSAR are widely applied to antifungal drug development, including for azole compounds. japsonline.comresearchgate.net Such studies correlate descriptors with the minimum inhibitory concentration (MIC) to predict the antifungal activity of new compounds. nih.gov The development of new antifungal drugs, partly due to resistance to existing agents like ketoconazole, often involves QSAR modeling to design novel molecules with potentially better activity. japsonline.com These models can serve as useful tools for the initial design and screening of new antifungal agents. japsonline.com
Advanced Spectroscopic and Structural Techniques for Molecular Interactions
Experimental techniques provide essential validation for computational models and offer direct measurements of molecular interactions.
Spectroscopic Techniques: Various spectroscopic methods have been used to study the interaction of ketoconazole with biological molecules. UV-vis and fluorescence spectroscopy have been employed to investigate the binding of ketoconazole to calf-thymus DNA (ct-DNA). nih.gov These studies calculated binding constants, revealing a static quenching mechanism for the interaction. nih.gov Fluorescence displacement experiments suggested that ketoconazole binds to the minor groove of DNA. nih.gov Similarly, fluorescence quenching has been used to study the interaction between ruthenium-ketoconazole complexes and proteins like human serum albumin (HSA) and apotransferrin (ATf), indicating the formation of stable complex-protein adducts. nih.gov
Table 3: Spectroscopic Data for Ketoconazole Interaction with Calf-Thymus DNA (ct-DNA)
| Spectroscopic Method | Parameter | Value |
|---|---|---|
| UV-vis Spectroscopy | Binding Constant (Kb) | 5.8 × 104 M-1 |
| Fluorescence Spectroscopy | Binding Constant (Kb) | 6.21 × 104 M-1 |
| Fluorescence Spectroscopy | Quenching Constant (Kq) | ~13 × 1012 M-1s-1 |
Data sourced from a study on the DNA binding of ketoconazole. nih.gov
Structural Techniques: X-ray crystallography provides high-resolution structural information of molecules and their complexes. The crystal structure of ketoconazole complexed with P450eryF (a bacterial cytochrome P450) has been determined, revealing how the azole moiety is positioned in the active site with the nitrogen atom coordinated to the heme iron. nih.gov This structural data also showed that ketoconazole binding induced unexpected conformational changes in the I-helix of the enzyme, highlighting the flexibility of the P450 active site. nih.gov Powder X-ray Diffraction (PXRD) has been used to characterize new solid forms of ketoconazole, such as cocrystals, which can enhance its solubility. researchgate.net Single-crystal X-ray diffraction analysis of these cocrystals has been crucial in identifying the dominant supramolecular interactions, such as the N-imidazole motif. nih.gov
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure, dynamics, and packing of molecules in the solid state. For ketoconazole, SSNMR has been employed to characterize its various solid forms, including crystalline, amorphous, and co-crystal states.
Research has utilized two-dimensional phase-adjusted spinning sideband (2D PASS) cross-polarization magic angle spinning (CP-MAS) SSNMR experiments to determine the chemical shift anisotropy (CSA) parameters at crystallographically distinct sites of the ketoconazole molecule. researchgate.net The CSA tensor is highly sensitive to the local electronic environment of a nucleus, providing detailed information about molecular structure and intermolecular interactions, such as π-π stacking. researchgate.net Additionally, site-specific spin-lattice relaxation times, measured by experiments like the Torchia CP, offer insights into the molecular dynamics at different carbon sites within the molecule. researchgate.net For instance, slower relaxation rates for most carbon nuclei in ketoconazole suggest a close-packed molecular arrangement, while faster rates in the piperazine (B1678402) ring and methyl group indicate higher mobility in these regions. researchgate.net
SSNMR is also pivotal in the study of amorphous solid dispersions (ASDs) and co-crystals. It helps confirm the nature of ketoconazole salt and co-crystal forms and evaluates the specific interactions between the drug and polymers in ASDs. researchgate.netacs.org By probing the proximity and interactions between ketoconazole and polymer functional groups, SSNMR can elucidate the mechanisms by which polymers inhibit drug crystallization. acs.org
| Technique | Parameter Measured | Information Gained | Reference |
| 2D PASS CP-MAS SSNMR | Chemical Shift Anisotropy (CSA) | Detailed molecular structure, electronic environment, intermolecular interactions (e.g., π-π stacking). | researchgate.net |
| Torchia CP SSNMR | Site-Specific Spin-Lattice Relaxation Time (T1) | Molecular mobility and dynamics at different atomic sites within the ketoconazole molecule. | researchgate.net |
| 1H-13C HETCOR | Spatial correlation between nuclei | Proximity of drug and polymer functional groups in amorphous solid dispersions. | researchgate.net |
| ss-NMR | Chemical Shift | Confirmation of salt or co-crystal formation through changes in the electronic environment of nuclei. | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation. In the context of ketoconazole, FTIR is instrumental in confirming its chemical identity, characterizing its solid forms, and analyzing its interactions with other components in a formulation.
The FTIR spectrum of pure ketoconazole exhibits characteristic absorption bands corresponding to its various functional groups. farmaciajournal.com These peaks serve as a fingerprint for the molecule. For example, studies have identified intense bands for the C=O stretch (around 1647 cm⁻¹), C=C aromatic stretches (around 1584 cm⁻¹ and 1510 cm⁻¹), and amine groups. farmaciajournal.comresearchgate.net
FTIR is particularly valuable in the analysis of drug-polymer interactions within amorphous solid dispersions (ASDs). researchgate.net Shifts in the characteristic peaks of ketoconazole or the polymer can indicate the formation of intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions. researchgate.net For instance, when ketoconazole is dispersed in polymers like polyvinylpyrrolidone (B124986) (PVP), changes in the carbonyl stretching region can suggest the presence of weak dipole-dipole interactions. researchgate.netnih.gov The absence of strong and specific interactions has also been confirmed using FTIR in certain ketoconazole-PVP systems. nih.govresearchgate.net These interactions are critical for the physical stability of the amorphous form by preventing recrystallization. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3119 | =C–H stretch | Aromatic C-H | farmaciajournal.com |
| ~2884 | C-H stretch | Aliphatic C-H | farmaciajournal.com |
| ~1647 | C=O stretch | Carbonyl (ketone) | farmaciajournal.com |
| ~1584 | C=C stretch | Aromatic (symmetric) | farmaciajournal.com |
| ~1510 | C=C stretch | Aromatic (asymmetric) | farmaciajournal.com |
| ~1222-1200 | C-N stretch | Amine | farmaciajournal.com |
X-Ray Diffraction (XRD) for Cocrystal Analysis
X-ray diffraction (XRD) is the definitive method for analyzing the crystalline structure of solids. It is essential in the field of crystal engineering, particularly for the identification and characterization of pharmaceutical cocrystals. Both single-crystal XRD (SCXRD) and powder XRD (PXRD) are used to study ketoconazole cocrystals.
SCXRD provides precise information about the three-dimensional arrangement of atoms in a crystal, allowing for the determination of bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com Studies on ketoconazole cocrystals with various coformers (e.g., dicarboxylic acids like fumaric, succinic, and glutaric acid) have used SCXRD to reveal the dominant supramolecular interactions, which are often hydrogen bonds between the N-imidazole motif of ketoconazole and the hydroxyl/carboxylic acid groups of the coformer. researchgate.netmdpi.com This analysis also determines the stoichiometry and conformation of the molecules within the crystal lattice. researchgate.net
PXRD is used to analyze bulk powder samples and serves to confirm the formation of a new crystalline phase and assess its purity. nih.govnih.gov The PXRD pattern of a cocrystal is unique and distinct from the patterns of the individual starting materials (ketoconazole and the coformer). mdpi.comnih.gov This technique is routinely used to verify that the product of a cocrystallization process is a new single-phase material and not a simple physical mixture. nih.govmdpi.com It is also employed in stability studies to monitor any potential phase changes over time or under stress conditions. researchgate.net
| Coformer | Stoichiometry (KTZ:Coformer) | Key Supramolecular Interaction | XRD Technique Used | Reference |
| Fumaric Acid | 1:1 | Hydrogen bonding between ketoconazole and coformer molecules. | SCXRD, PXRD | researchgate.netnih.gov |
| Succinic Acid | 1:1 | 4-member circuit networks between hydrogen-bonded molecules. | SCXRD, PXRD | researchgate.netnih.gov |
| Adipic Acid | 1:1 | Hydrogen bonding networks. | SCXRD | researchgate.net |
| Glutaric Acid | 1:1 | Hydroxyl/carboxylic acid...N-imidazole motif. | SCXRD | mdpi.com |
| Vanillic Acid | 1:1 | Hydroxyl/carboxylic acid...N-imidazole motif. | SCXRD | mdpi.com |
UV-Vis Spectroscopic Studies of Molecular Interactions
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and accurate analytical technique primarily used for the quantitative determination of compounds in solution. For ketoconazole, it is a standard method for measuring its concentration in various media, which is fundamental for dissolution and solubility studies. ijarsct.co.inrjptonline.org
The method is based on Beer-Lambert's law and involves measuring the absorbance of a ketoconazole solution at its wavelength of maximum absorption (λmax). rjptonline.org The λmax for ketoconazole varies slightly depending on the solvent used. For instance, in ethanol, the absorption maximum is recorded at 257 nm, while in methylene (B1212753) chloride it is observed at 255.2 nm. ijarsct.co.inctppc.org In a phosphate (B84403) buffer at pH 6.8, the λmax is found at 230 nm. rjptonline.org
While primarily quantitative, UV-Vis spectroscopy can also provide insights into molecular interactions. When ketoconazole interacts with another molecule (e.g., a polymer or a component of a lipid bilayer), its electronic environment can be altered, potentially leading to a shift in its λmax (a bathochromic or hypsochromic shift) or a change in its molar absorptivity (a hyperchromic or hypochromic effect). These changes can be used to study the binding of ketoconazole to other molecules and to determine association constants.
| Solvent | λmax (nm) | Application | Reference |
| Ethanol | 257 | Quantitative analysis in pharmaceutical formulations. | ijarsct.co.in |
| Methylene Chloride | 255.2 | Method development for bulk and dosage form estimation. | ctppc.orgresearchgate.net |
| Phosphate Buffer (pH 6.8) | 230 | Determination of saturated solubility. | rjptonline.org |
| Methanol | Not specified | Used for stock solution preparation. | rjptonline.org |
Investigation of Intermolecular Interactions in Drug Systems
Understanding the intermolecular interactions of ketoconazole with excipients and biological structures is essential for designing effective drug delivery systems and predicting its in vivo behavior. These interactions govern formulation stability, drug release, and membrane transport.
Drug-Polymer Interactions in Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) are a key strategy for improving the solubility and bioavailability of poorly water-soluble drugs like ketoconazole. mdpi.com In an ASD, the drug is molecularly dispersed within a polymer matrix. The physical stability of the ASD, meaning its ability to resist crystallization, is highly dependent on the nature and strength of drug-polymer interactions. acs.orgresearchgate.net
The interactions between ketoconazole, a weakly basic drug, and various polymers have been extensively studied. acs.org The type of interaction can range from strong ionic interactions to weaker hydrogen bonds and dipole-dipole forces.
Ionic Interactions: With anionic polymers like poly(acrylic acid) (PAA), ketoconazole can form strong ionic interactions. These interactions dramatically decrease the molecular mobility of the drug, which in turn significantly inhibits crystallization. acs.orgnih.gov
Hydrogen Bonding: With polymers containing hydrogen bond donors or acceptors, such as poly(2-hydroxyethyl methacrylate) (PHEMA), ketoconazole can form hydrogen bonds. acs.org
Dipole-Dipole Interactions: With polymers like polyvinylpyrrolidone (PVP), ketoconazole typically forms weaker dipole-dipole interactions. researchgate.netnih.gov
Studies have shown that the strength of these interactions correlates directly with the stability of the ASD. acs.orgresearchgate.net Stronger interactions, such as those in the ketoconazole-PAA system, lead to a greater reduction in molecular mobility and a higher resistance to crystallization compared to systems with weaker interactions, like ketoconazole-PVP. acs.orgnih.gov These interactions not only stabilize the solid state but can also help maintain supersaturation in solution after dissolution. nih.gov
| Polymer | Type of Interaction with Ketoconazole | Effect on Molecular Mobility | Effect on Crystallization | Reference |
| Poly(acrylic acid) (PAA) | Ionic | Dramatic decrease | Strong inhibition | acs.orgnih.gov |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Hydrogen Bonding | Moderate decrease | Moderate inhibition | acs.org |
| Polyvinylpyrrolidone (PVP) | Dipole-Dipole (weak) | Minor decrease | Less effective inhibition | acs.orgresearchgate.netnih.gov |
| HPMC-AS | Specific interactions | Not specified | Effective inhibition | researchgate.netmdpi.com |
| Eudragit L100-55 | Specific interactions | Not specified | Effective inhibition | researchgate.netmdpi.com |
Interaction with Lipid Bilayers and Membrane Permeation Dynamics
The therapeutic action of ketoconazole requires it to interact with and permeate through fungal cell membranes to inhibit the synthesis of ergosterol. nih.gov Therefore, understanding its interaction with lipid bilayers is crucial. Ketoconazole is a lipophilic molecule, a characteristic that facilitates its insertion into cell membranes. mdpi.com
Studies using model membranes, such as large unilamellar vesicles (LUVs) made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), have been conducted to elucidate these interactions. colby.edu Research on ketoconazole derivatives has shown that the azole moiety is critical for deep penetration into the membrane. colby.edu Fluorescence quenching experiments can determine the location of the drug within the bilayer, revealing that ketoconazole and its effective derivatives embed deeply within the lipid environment. colby.edu
Furthermore, ketoconazole can affect the physical properties of the membrane itself. It has been shown to increase membrane fluidity, which can influence the passive diffusion of other substances across the membrane. nih.gov This effect is thought to be related to the inhibition of sterol synthesis, leading to lower cholesterol content within the membrane. nih.gov The ability of ketoconazole to alter membrane properties is also linked to its permeabilizing ability. Permeability assays using fluorescent dyes like carboxyfluorescein have demonstrated that certain derivatives of ketoconazole can induce significant membrane leakage, a property that correlates with their antifungal activity. colby.edu Enhancing the permeation of ketoconazole through biological barriers like the skin and cornea is a major goal of formulation science, with nanocarriers such as ethosomes and trans-ethosomes showing promise in improving its delivery. mdpi.comresearchgate.net
| Study Type | Model System | Key Finding | Implication | Reference |
| Membrane Insertion | POPC Large Unilamellar Vesicles (LUVs) | The azole moiety is required for deep membrane penetration. | The core structure of ketoconazole is essential for its interaction with fungal membranes. | colby.edu |
| Membrane Fluidity | In vivo intestinal perfusion | Ketoconazole increases passive diffusion of antipyrine, indicating increased membrane fluidity. | Ketoconazole can alter the biophysical properties of cell membranes. | nih.gov |
| Membrane Permeability | Carboxyfluorescein leakage from LUVs | Certain ketoconazole derivatives induce significant membrane leakage. | Membrane permeabilizing ability correlates with antifungal activity. | colby.edu |
| Skin Permeation | Ex vivo rat skin | Ethosomal formulations significantly increase the permeation flux of ketoconazole compared to a drug solution. | Advanced delivery systems can enhance the topical and transdermal delivery of ketoconazole. | researchgate.net |
| Corneal Permeation | Ophthalmic formulations | Trans-ethosomal vesicles can enhance ocular permeation. | Nanocarriers can overcome barriers to delivery in specialized tissues like the eye. | mdpi.com |
Hydrogen Bonding and Ionic Interactions in Formulations
The physicochemical properties and ultimate bioavailability of ketoconazole, a drug known for its poor aqueous solubility, can be significantly modulated through the formation of various non-covalent interactions within its formulations. nih.gov Among these, hydrogen bonding and ionic interactions are pivotal in the development of co-crystals, salts, and other complex formulations designed to enhance its therapeutic efficacy. researchgate.netnih.gov
Hydrogen bonds are crucial in the formation of ketoconazole co-crystals, where the ketoconazole molecule interacts with a co-former. researchgate.net The imidazole ring and the acetyl group of ketoconazole are primary sites for these interactions. nih.govpensoft.net For instance, in co-crystals with dicarboxylic acids like succinic and fumaric acid, a common motif is a four-member ring structure. This network involves two hydrogen bonds: one between a carboxylic acid group of the co-former and the acetyl group of ketoconazole, and another between the second carboxylic acid group and the nitrogen atom of ketoconazole's imidazole ring. nih.gov Single-crystal X-ray diffraction has been instrumental in identifying these specific interactions. acs.orgsci-hub.red
Ionic interactions are the defining feature of ketoconazole salts. For example, in the ketoconazole oxalate (B1200264) salt, there is an ionic interaction between the imidazole ring of ketoconazole and oxalate dimers. acs.org The distinction between a co-crystal and a salt is determined by whether a proton is transferred from the acidic co-former to the basic imidazole nitrogen of ketoconazole. nih.gov
Formulations with cyclodextrins also leverage hydrogen bonding to improve ketoconazole's solubility. The hydroxyl groups of cyclodextrins can form hydrogen bonds with ketoconazole, contributing to the stability of the inclusion complex. researchgate.net Similarly, in formulations with ionic liquids, such as those formed by choline (B1196258) and geranic acid, shifts in the O-H absorption bands observed through Fourier-transform infrared (FT-IR) spectroscopy suggest the formation of intermolecular hydrogen bonds, which play a role in the enhanced solubility of ketoconazole. nih.gov Furthermore, ketoconazole can be loaded into polymer matrices, like alginate, through hydrogen bonds formed with the nitrogen atom of the ketoconazole molecule. pensoft.net
Computational and biophysical studies have provided detailed insights into these interactions. For instance, in a co-crystal with fumaric acid, the hydroxyl group of the acid is involved in a hydrogen bond with the imidazole group of a ketoconazole molecule (O4A−H4A···N1). nih.gov Spectroscopic techniques such as Raman spectroscopy show shifts in the peaks corresponding to the carboxylic acid group of the co-former and the carbonyl group of ketoconazole, confirming the formation of hydrogen bonds. nih.gov
The following table summarizes the types of interactions observed in different ketoconazole formulations:
| Formulation Type | Interacting Molecules | Primary Interaction Type | Key Functional Groups Involved |
| Co-crystal | Ketoconazole, Fumaric Acid | Hydrogen Bonding | Imidazole nitrogen, Acetyl group (Ketoconazole); Carboxylic acid (Fumaric Acid) |
| Co-crystal | Ketoconazole, Succinic Acid | Hydrogen Bonding | Imidazole nitrogen, Acetyl group (Ketoconazole); Carboxylic acid (Succinic Acid) |
| Salt | Ketoconazole, Oxalic Acid | Ionic Interaction | Imidazole ring (Ketoconazole); Oxalate dimer |
| Inclusion Complex | Ketoconazole, Cyclodextrin | Hydrogen Bonding | Hydroxyl groups (Cyclodextrin) |
| Ionic Liquid Formulation | Ketoconazole, Choline, Geranic Acid | Hydrogen Bonding | O-H groups |
| Polymer Matrix | Ketoconazole, Alginate | Hydrogen Bonding | Imidazole nitrogen (Ketoconazole) |
These interactions are fundamental to the crystal engineering approaches used to overcome the solubility challenges of ketoconazole, thereby improving its dissolution rate and potential bioavailability. acs.orgnih.gov
Mechanisms of Antifungal Drug Resistance to Ketoconazole
Cellular and Molecular Factors Contributing to Resistance
The primary mechanisms of resistance to ketoconazole (B1673606) at the cellular and molecular level involve reducing the intracellular concentration of the drug, altering the drug's target enzyme, and modifying the metabolic pathway in which the target enzyme functions. drugbank.comnih.gov These adaptations are often the result of genetic mutations or changes in gene expression.
Overexpression of Drug Efflux Pumps (e.g., CDR1, CDR2, MDR1)
A prominent mechanism of ketoconazole resistance is the active removal of the drug from the fungal cell, which is mediated by efflux pumps. biomedpharmajournal.org These transport proteins are located in the cell membrane and actively extrude a wide range of substances, including azole antifungals. The overexpression of the genes encoding these pumps leads to a decreased intracellular accumulation of ketoconazole, thereby reducing its ability to reach its target. oup.comfrontiersin.org
In the opportunistic yeast pathogen Candida albicans, two major families of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. frontiersin.orgresearchgate.net
CDR1 and CDR2 : These genes encode for ABC transporters, Cdr1p and Cdr2p respectively, which utilize ATP hydrolysis to power the efflux of various drugs, including ketoconazole. nih.govhealthinformaticsjournal.com Overexpression of CDR1 and CDR2 is a frequent finding in azole-resistant clinical isolates of C. albicans. oup.com Studies have shown that deletion of CDR1 can partially decrease tolerance to ketoconazole. researchgate.net While both are homologous, Cdr1p appears to be a more significant contributor to clinical azole resistance than Cdr2p. nih.gov
The regulation of these efflux pump genes is complex. For instance, mutations in the transcription factor TAC1 can lead to the upregulation of CDR1 and CDR2, while mutations in MRR1 can cause overexpression of MDR1. healthinformaticsjournal.com
| Efflux Pump Gene | Transporter Family | Energy Source | Role in Ketoconazole Resistance |
|---|---|---|---|
| CDR1 | ATP-Binding Cassette (ABC) | ATP Hydrolysis | Major contributor to resistance through active drug efflux. oup.comnih.gov |
| CDR2 | ATP-Binding Cassette (ABC) | ATP Hydrolysis | Contributes to resistance, often in conjunction with CDR1. oup.comnih.gov |
| MDR1 | Major Facilitator Superfamily (MFS) | Proton Motive Force | Contributes to multidrug resistance, including azoles. healthinformaticsjournal.comnih.gov |
Alterations in the Target Enzyme (CYP51/Erg11)
The primary target of azole antifungals, including ketoconazole, is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene (also known as CYP51). cell.comnih.gov This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway, an essential sterol for fungal cell membrane integrity and function. mdpi.com Alterations to this enzyme can reduce the binding affinity of ketoconazole, thereby diminishing its inhibitory effect. researchgate.net
Point mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. oup.comnih.gov These changes can alter the three-dimensional structure of the enzyme's active site, sterically hindering the binding of the bulky azole molecule while still allowing the natural substrate, lanosterol, to bind. nih.gov Numerous amino acid substitutions have been identified in azole-resistant clinical isolates of C. albicans. oup.comresearchgate.net While some substitutions are strongly associated with resistance, others may have a more subtle effect or be polymorphic. researchgate.net
| Amino Acid Substitution | Effect on Azole Susceptibility | Reference |
|---|---|---|
| A114S | Contributes to significant increases in fluconazole (B54011) and voriconazole (B182144) resistance. | oup.com |
| Y132H | Contributes to significant increases in fluconazole and voriconazole resistance. | oup.com |
| K143R | Contributes to significant increases in fluconazole and voriconazole resistance. | oup.comnih.gov |
| Y257H | Contributes to significant increases in fluconazole and voriconazole resistance. | oup.com |
Another mechanism to overcome the inhibitory effects of ketoconazole is to increase the amount of the target enzyme within the cell. Overexpression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, effectively titrating out the drug. oup.comresearchgate.net This requires a higher intracellular concentration of ketoconazole to achieve the same level of enzyme inhibition. ERG11 overexpression can result from increased gene copy number due to chromosomal abnormalities or from upregulation of transcription, sometimes driven by mutations in transcription factors like Upc2. researchgate.netmdpi.com This mechanism can act alone or in combination with mutations in the ERG11 gene to confer higher levels of resistance.
Modifications in the Ergosterol Biosynthetic Pathway (e.g., Erg3 Mutations)
Alterations in other enzymes within the ergosterol biosynthesis pathway can also lead to azole resistance. drugbank.com A key example is the enzyme sterol Δ5,6-desaturase, encoded by the ERG3 gene. This enzyme acts downstream of lanosterol 14α-demethylase. asm.orgsonar.ch
When lanosterol 14α-demethylase is inhibited by ketoconazole, toxic 14α-methylated sterols accumulate, which is a major contributor to the fungistatic activity of azoles. asm.org However, if the ERG3 gene is mutated and non-functional, the fungus can no longer produce these toxic sterols. asm.orgnih.gov Instead, it accumulates a different, less toxic sterol intermediate. nih.gov This allows the fungal cell to bypass the toxic effects of lanosterol 14α-demethylase inhibition, resulting in resistance to azoles. While this mechanism confers resistance, it also leads to the absence of ergosterol in the cell membrane, which can have other physiological consequences for the fungus. asm.orgsonar.ch
Cross-Resistance Patterns with Other Azole Antifungals
Due to the shared mechanism of action among azole antifungals, resistance to ketoconazole is often associated with cross-resistance to other members of this class, such as fluconazole and itraconazole. researchgate.netjohnshopkins.edujwatch.org The molecular mechanisms underlying this phenomenon are largely the same as those that confer resistance to ketoconazole alone.
For instance, the overexpression of efflux pumps like Cdr1p and Cdr2p can expel a broad range of azoles, leading to a multidrug-resistant phenotype. nih.gov Similarly, mutations in the ERG11 gene that alter the drug-binding site can reduce the affinity for multiple azole drugs, although the extent of cross-resistance can vary depending on the specific mutation and the structure of the azole. biorxiv.org
Furthermore, alterations in the ergosterol biosynthesis pathway, such as ERG3 mutations, bypass the common toxic effect induced by the inhibition of lanosterol 14α-demethylase, thereby conferring resistance to the entire class of azoles. nih.gov However, it has been noted that transport-associated resistance may affect different azoles to varying degrees; for example, resistance to fluconazole may not always confer the same level of resistance to itraconazole or ketoconazole. researchgate.net The development of cross-resistance is a significant clinical challenge, as it limits the therapeutic options for treating fungal infections that have become resistant to a single azole agent. jwatch.orgresearchgate.net Aneuploidy, specifically trisomy of chromosome R in C. albicans, has been shown to induce cross-tolerance to other azole antifungals like clotrimazole (B1669251) and miconazole. nih.gov
Strategies to Overcome Ketoconazole Resistance
Overcoming the multifaceted mechanisms of ketoconazole resistance requires innovative therapeutic approaches. Current research is centered on three key areas: modifying the drug molecule itself to evade resistance mechanisms, combining ketoconazole with other agents to create a synergistic effect, and targeting the cellular machinery that allows fungi to tolerate the drug-induced stress.
One research endeavor focused on replacing the acetamide (B32628) group of (2S, 4R)-Ketoconazole with various sulfonamides. This modification aimed to explore the chemical space around the molecule to identify compounds with retained or improved antifungal properties. The resulting sulfonamide analogues were tested against Candida albicans and Candida glabrata. Several of the new compounds demonstrated potent in vitro activity, with Minimum Inhibitory Concentration (MIC) values comparable to or even better than the parent compound, ketoconazole nih.gov. For instance, analogue 3j showed superior activity against C. glabrata nih.gov.
| Compound | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |
|---|---|---|
| (±)-Ketoconazole (2) | 250 | 500 |
| Analog 3a | 125 | 500 |
| Analog 3c | 125 | 500 |
| Analog 3g | 250 | 500 |
| Analog 3i | 800 | 6250 |
| Analog 3j | 250 | 250 |
Another approach involved the bioisosteric replacement of the 2,4-dichlorophenyl group of ketoconazole with a 1,4-benzothiazine moiety. This modification was computationally designed to achieve a more potent inhibition of the Candida albicans CYP51 enzyme. Microbiological studies confirmed that this structural change could yield compounds with significant in vivo activity, with the racemic trans-7 analogue demonstrating the best performance, comparable to that of ketoconazole nih.gov.
Combining ketoconazole with other compounds is a promising strategy to enhance its efficacy and overcome resistance. This approach can lead to synergistic or additive effects, where the combined antifungal activity is greater than the sum of the individual agents. The interaction is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 typically indicates synergy.
Research has shown that combining terbinafine with ketoconazole has a synergistic effect against various Aspergillus species that exhibit high MIC values to terbinafine alone. In one study, synergistic effects (FICI ranging from 0.19 to 0.5) were observed for over 66% of the tested isolates, suggesting this combination could be a valuable therapeutic alternative for infections like otomycosis caused by these molds nih.gov.
Another novel combinatorial strategy involves the use of a wireless electroceutical dressing (WED). This dressing generates a weak electric field that has been shown to inhibit the growth of ketoconazole-resistant Candida albicans. When used in conjunction with ketoconazole, the effect on compromising the cellular metabolism of the yeast was synergistic nih.gov. This demonstrates the potential of combining antifungal drugs with non-pharmacological approaches to manage resistant infections.
| Combined Agent | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Terbinafine | Aspergillus spp. | Synergy (FICI: 0.19 - 0.5) in 66.7% of isolates. | nih.gov |
| Wireless Electroceutical Dressing (WED) | Ketoconazole-Resistant Candida albicans | Synergistic compromise of cellular metabolism. | nih.gov |
| Flucytosine | Cryptococcus neoformans | Improved survival and tissue clearance in animal models. | |
| Amphotericin B | Cryptococcus neoformans | Synergy reported in some studies, with greater impact on tissue fungal burden. |
Fungal cells can survive transient exposure to antifungal drugs through tolerance mechanisms, which are distinct from stable, inherited resistance. These tolerance pathways often involve cellular stress responses. Targeting these pathways can re-sensitize fungi to ketoconazole and other azoles, representing a powerful strategy to overcome clinical treatment failures.
Hsp90 and Calcineurin: The molecular chaperone Heat shock protein 90 (Hsp90) and the protein phosphatase calcineurin are key mediators of fungal stress response and are essential for tolerance to azoles. Hsp90 stabilizes calcineurin, allowing it to activate downstream signaling pathways that help the fungal cell cope with the membrane stress induced by ketoconazole. Studies have demonstrated that inhibiting either Hsp90 or calcineurin completely abolishes tolerance to ketoconazole in Candida albicans nih.gov. This makes the Hsp90-calcineurin signaling axis a prime target for combination therapy. Pharmacological inhibition of Hsp90 or calcineurin can transform the fungistatic (growth-inhibiting) action of azoles into a fungicidal (cell-killing) one.
V-ATPase: The vacuolar H+-ATPase (V-ATPase) is a proton pump essential for maintaining pH homeostasis within fungal cells, a process critical for virulence and drug resistance. The function of V-ATPase is dependent on the presence of ergosterol in the vacuolar membrane. Azole antifungals, including ketoconazole, inhibit ergosterol biosynthesis. This depletion of ergosterol disrupts V-ATPase function, leading to impaired vacuolar acidification plos.org. This finding reveals a crucial mechanism of azole toxicity and suggests that the V-ATPase is an indirect target of these drugs. Consequently, combining ketoconazole with agents that further disrupt ion homeostasis can lead to synergistic antifungal effects plos.org.
| Target | Inhibitor/Strategy | Fungus | Effect on Azole Susceptibility |
|---|---|---|---|
| Hsp90 | Genetic Depletion | C. albicans Biofilm | Fluconazole MIC₅₀ reduced from >512 µg/mL to 8 µg/mL. |
| Calcineurin | Cyclosporine A / FK506 | C. albicans | Abolishes ketoconazole tolerance; synergistic with fluconazole against biofilms. |
| V-ATPase | Azole-induced ergosterol depletion | S. cerevisiae, C. albicans | Disrupts V-ATPase function, impairing vacuolar acidification and cell growth. |
Table of Mentioned Compounds
| Compound Name | Class/Type |
|---|---|
| Ketoconazole | Imidazole (B134444) Antifungal |
| Fluconazole | Triazole Antifungal |
| Terbinafine | Allylamine Antifungal |
| Amphotericin B | Polyene Antifungal |
| Flucytosine | Antimetabolite Antifungal |
| Cyclosporine A | Calcineurin Inhibitor |
| FK506 (Tacrolimus) | Calcineurin Inhibitor |
| Ergosterol | Fungal Sterol |
| Lanosterol | Sterol Precursor |
Advanced Analytical Methodologies for Ketoconazole Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, and various chromatographic methods have been developed and optimized for the separation, identification, and quantification of ketoconazole (B1673606) and its related substances.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ketoconazole in pharmaceutical preparations and biological samples. Reversed-phase HPLC methods are commonly employed, utilizing C18 columns. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. For instance, a mobile phase of acetonitrile and 0.5% KH2PO4 (pH 3.0; 39:61 v/v) has been used. researchgate.net The detection is often carried out using a UV detector, with wavelengths set around 220-230 nm.
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in resolution, sensitivity, and speed of analysis over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. A UPLC-MS/MS method for the determination of ketoconazole in human plasma has been developed using an Acquity BEH C18 column (2.1 mm×50 mm, 1.7 μm) with a gradient elution, achieving a run time of just 1.5 minutes.
Table 1: Comparison of HPLC and UPLC Methods for Ketoconazole Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 10-30 min | 1-5 min |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
| System Pressure | Lower | Higher |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that can be used for the qualitative and semi-quantitative analysis of ketoconazole. It is particularly useful for routine quality control and for monitoring the progress of chemical reactions. For the determination of ketoconazole, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. A suitable mobile phase for development could be a mixture of ethanol, acetone, and sulfuric acid. Detection can be achieved by viewing the plate under UV light at 254 nm. While not as powerful as HPLC or UPLC for quantitative analysis, modern high-performance TLC (HPTLC) methods, coupled with densitometric scanning, can provide accurate and precise quantitative results.
Gas Chromatography (GC)
Gas Chromatography (GC) is less commonly used for the analysis of ketoconazole due to its relatively high molecular weight and low volatility. Direct analysis of ketoconazole by GC would require high temperatures that could lead to thermal degradation. Therefore, derivatization techniques are often necessary to increase the volatility and thermal stability of the analyte. While GC methods for some azole antifungals have been developed, HPLC and UPLC are generally the preferred chromatographic techniques for ketoconazole analysis.
Chiral Chromatography for Enantiomeric Separation
Ketoconazole has two chiral centers, meaning it can exist as four stereoisomers. As the pharmacological and toxicological properties of these stereoisomers can differ, their separation and analysis are of significant importance. Chiral chromatography is the most widely used technique for this purpose.
Various chiral stationary phases (CSPs) have been successfully employed for the enantiomeric separation of ketoconazole. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be effective. For example, an amylose-based column has been used with subcritical fluid chromatography to achieve baseline separation of the enantiomers.
Capillary electrophoresis (CE) has also been utilized for the chiral separation of ketoconazole stereoisomers. The use of cyclodextrins as chiral selectors in the background electrolyte is a common approach. A method using heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrin (TMβCD) as a chiral selector successfully resolved all four stereoisomers of ketoconazole. mdpi.com
Table 2: Chiral Selectors Used for Ketoconazole Enantiomeric Separation
| Technique | Chiral Selector |
|---|---|
| Chiral HPLC | Polysaccharide-based CSPs (e.g., amylose, cellulose) |
| Capillary Electrophoresis | Heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrin (TMβCD) |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, such as liquid chromatography (LC-MS), it becomes an indispensable tool for the identification and structural elucidation of unknown compounds, including metabolites and degradation products.
LC-MS for Identification of Degradants and Metabolites
LC-MS is the gold standard for the identification of ketoconazole degradants and metabolites. Stressed degradation studies, involving exposure to acidic, basic, oxidative, and photolytic conditions, are often performed to understand the stability of the drug and to characterize the resulting degradation products. nih.gov The major degradation of ketoconazole has been observed under acid, base, and oxidative stress conditions. nih.gov
LC-MS/MS (tandem mass spectrometry) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. This technique has been instrumental in elucidating the structures of various ketoconazole metabolites. For instance, a study on the microsomal metabolism of ketoconazole using accurate mass LC/MSn identified sixteen metabolites, with many arising from the oxidation of the imidazole (B134444) and piperazine (B1678402) rings. washington.edu
In one study, a binary gradient HPLC analysis of a liquid formulation of ketoconazole stored for about three years revealed four minor degradation products. scholars.direct These were isolated using semi-preparative HPLC and their structures were tentatively identified using off-line HPLC-ESI-MS and HPLC-ESI-MS/MS. scholars.direct
A comprehensive study using LC-MS-based metabolomics identified a total of 28 metabolites of ketoconazole in mice and humans, with 11 being novel. nih.gov The identified metabolic pathways included oxidation of the piperazine ring, the imidazole ring, and the N-acetyl moiety. nih.gov
Table 3: Identified Degradation Products of Ketoconazole under Stress Conditions
| Stress Condition | Major Degradation Products Identified |
|---|---|
| Acid Hydrolysis | Degradation product with RRT 0.80 |
| Base Hydrolysis | Degradation product with RRT 0.80 |
| Oxidative (H2O2) | Degradation product with RRT 0.72 |
| Photolytic (UV) | Found to be stable |
| Thermal | Found to be stable |
RRT = Relative Retention Time
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in the structural elucidation and quantification of ketoconazole. Its ability to provide accurate mass measurements allows for the determination of elemental compositions, facilitating the identification of the parent drug and its metabolites.
In HRMS analysis, ketoconazole's protonated molecular ion is observed at an m/z of 531.2. researchgate.net The fragmentation of this precursor ion under collision-induced dissociation (CID) reveals characteristic product ions. A dominant fragmentation pathway involves the loss of a ketene (B1206846) group, resulting in a major product ion at m/z 489.2. researchgate.netwashington.edu Further fragmentation can lead to the formation of an ion at m/z 82.1. researchgate.net Another notable fragmentation involves the ketal portion of the molecule, producing an ion at m/z 255 with the charge retained on the imidazole moiety. washington.edu While fragmentation of the imidazole ring itself is not a primary pathway for the parent ketoconazole molecule, it becomes significant in the analysis of its metabolites. washington.edu Sequential mass spectrometry (MSn) experiments, such as MS3 and MS4, can be employed to further probe the structure of these fragment ions, providing a wealth of structural information. researchgate.net
Table 1: Key Fragmentation Patterns of Ketoconazole in HRMS
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment |
| 531.2 | 489.2 | Ketene |
| 531.2 | 82.1 | Further fragmentation of piperazine ring |
| 531.2 | 255.0 | Fragmentation of the ketal |
This table is interactive. You can sort and filter the data.
Electroanalytical Methods
Electroanalytical techniques offer a sensitive, rapid, and cost-effective approach to ketoconazole analysis. These methods are based on the electrochemical properties of the molecule and have been successfully applied in various sample types.
Voltammetric methods, particularly square-wave voltammetry (SWV), have been extensively used for the determination of ketoconazole. The electrochemical oxidation of ketoconazole at various electrodes is the basis for its quantification. For instance, using a boron-doped diamond electrode (BDD), an irreversible oxidation peak for ketoconazole is observed at approximately 0.59 V. rsc.org The process is typically diffusion-controlled. rsc.org
Adsorptive stripping voltammetry has also proven to be a highly sensitive technique. In this method, ketoconazole is preconcentrated on the electrode surface before the voltammetric scan, leading to enhanced detection limits. Using a carbon paste electrode, the oxidation of ketoconazole is irreversible and controlled by an adsorption-extraction process. rsc.org
Potentiometric methods for ketoconazole analysis often involve the development of ion-selective electrodes (ISEs). These sensors are designed to exhibit a selective response to the ketoconazole ion in a sample solution. The fabrication of such sensors can be based on the use of an ion-pair of ketoconazole with a suitable counter-ion, such as molybdophosphoric acid, incorporated into a polymer membrane (e.g., PVC) or a carbon paste matrix. tandfonline.comtandfonline.comtandfonline.com
These potentiometric sensors have demonstrated a linear, stable, and near-Nernstian response over a wide concentration range of ketoconazole. tandfonline.comtandfonline.com Key performance characteristics include a fast response time (typically under a minute) and a useful operational pH range. tandfonline.comtandfonline.com
Table 2: Performance Characteristics of Potentiometric Sensors for Ketoconazole
| Sensor Type | Linear Range (M) | Nernstian Slope (mV/decade) | Detection Limit (M) |
| PVC Membrane Sensor | 1 x 10⁻² - 5 x 10⁻⁵ | 57.8 | 2.96 x 10⁻⁵ |
| Carbon Paste Sensor | 1 x 10⁻² - 1 x 10⁻⁶ | 55.2 | 6.91 x 10⁻⁶ |
This table is interactive. You can sort and filter the data based on sensor type, linear range, and other parameters.
Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of ketoconazole. A key application of CE in this context is the chiral separation of its stereoisomers. nih.gov The separation can be achieved using electrokinetic chromatography with the addition of a chiral selector, such as heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrin (TMβCD), to the background electrolyte. nih.gov
The optimization of various parameters, including the concentration of the chiral selector, buffer concentration and pH, and applied voltage, is crucial for achieving successful separation of the four ketoconazole stereoisomers. nih.gov This method allows for the resolution of all stereoisomers within a relatively short analysis time. nih.gov
The performance of electroanalytical methods for ketoconazole detection can be significantly enhanced by utilizing advanced electrode materials. Boron-doped diamond (BDD) electrodes are a prime example, offering a wide potential window, low background current, and resistance to fouling. rsc.orgrsc.orgacs.orgmdpi.com These properties make BDD electrodes highly suitable for the sensitive determination of ketoconazole, even in complex matrices. rsc.org The use of SWV with a BDD electrode has achieved a limit of detection for ketoconazole in the nanomolar range (8.29 × 10⁻⁸ mol L⁻¹). rsc.org
Other advanced materials used to modify electrodes for ketoconazole sensing include gold nanoparticles and molecularly imprinted polymers (MIPs). ijnc.irresearchgate.net MIP-based sensors are designed to have specific recognition sites for ketoconazole, leading to high selectivity. ijnc.ir A voltammetric sensor using an MIP on a carbon ceramic electrode has shown a good electrocatalytic response for ketoconazole oxidation. ijnc.ir
Spectrophotometric and Spectrofluorimetric Methods
Spectrophotometric and spectrofluorimetric methods are widely used for the quantification of ketoconazole due to their simplicity, speed, and cost-effectiveness.
Spectrophotometric methods are often based on the reaction of ketoconazole with various reagents to form a colored product that can be measured. One such method involves the oxidation of the drug with a known excess of an oxidizing agent like cerium(IV) or potassium permanganate, followed by the determination of the unreacted oxidant by reacting it with a dye such as indigo (B80030) carmine (B74029) or methylene (B1212753) blue. ju.edu.jo Another approach is based on the formation of an ion-pair complex between ketoconazole and an acidic dye like picric acid, which can be extracted into an organic solvent and measured. tandfonline.com
Spectrofluorimetric methods capitalize on the native fluorescence of ketoconazole. The fluorescence intensity can be significantly enhanced by the inclusion of ketoconazole in the cavity of β-cyclodextrin. researchgate.netnih.gov This enhancement forms the basis of a highly sensitive method for its determination. The stoichiometry of the ketoconazole-β-cyclodextrin complex is 1:1. researchgate.netnih.gov The linear relationship between fluorescence intensity and concentration allows for quantification over a range of 0.01–10 μg ml⁻¹. researchgate.netnih.gov
Table 3: Comparison of Spectroscopic Methods for Ketoconazole Determination
| Method | Principle | Wavelength (nm) | Linear Range |
| Spectrophotometry (Oxidation with Ce(IV)) | Measurement of unreacted indigo carmine dye | 610 | 4 - 30 µg/ml |
| Spectrophotometry (Oxidation with KMnO₄) | Measurement of unreacted methylene blue dye | 660 | 5 - 35 µg/ml |
| Spectrophotometry (Ion-pair with Picric Acid) | Measurement of the extracted complex | 410 | 1 - 58 µg/ml |
| Spectrofluorimetry (with β-cyclodextrin) | Enhanced native fluorescence | λex = 288, λem = 370 | 0.01 - 10 µg/ml |
This interactive table allows for a comparative view of different spectroscopic techniques.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely utilized technique for the quantitative determination of ketoconazole in various matrices. This method is based on the principle that ketoconazole absorbs ultraviolet radiation at specific wavelengths, and the amount of absorption is directly proportional to its concentration. The absorption characteristics of ketoconazole are influenced by the solvent used, leading to variations in the wavelength of maximum absorbance (λmax).
Research has established various methods for the analysis of ketoconazole using UV-Visible spectrophotometry. The linearity of these methods, demonstrated by a high correlation coefficient (R²), indicates a direct relationship between absorbance and concentration over a defined range. Key validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) have also been determined, establishing the sensitivity of the methods.
Several studies have reported the λmax of ketoconazole in different solvents. For instance, in ethanol, the absorption maximum is recorded at 257 nm. ijarsct.co.inijarsct.co.in In methanol, a λmax of 208 nm has been observed. ijfmr.com When using a phosphate (B84403) buffer with a pH of 6.8, the λmax is found at 230 nm. rjptonline.org Another study identified a λmax of 255.2 nm in methylene chloride. ctppc.orgresearchgate.net
The developed UV spectrophotometric methods have been validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, LOD, and LOQ. rjptonline.orgjparonline.com For example, one method demonstrated linearity in the concentration range of 5-50 ppm with a correlation coefficient of 0.9994. rjptonline.org The accuracy of this method was found to be between 93.84-95.95%. rjptonline.orgrjptonline.org The precision, measured as the percent relative standard deviation (%RSD), was within acceptable limits for both intraday and interday analysis. rjptonline.orgjparonline.com
Table 1: UV-Visible Spectrophotometry Data for Ketoconazole
| Analytical Parameter | Solvent | Value | Reference |
|---|---|---|---|
| λmax | Ethanol | 257 nm | ijarsct.co.inijarsct.co.in |
| λmax | Methanol | 208 nm | ijfmr.com |
| λmax | Phosphate Buffer (pH 6.8) | 230 nm | rjptonline.org |
| λmax | Methylene Chloride | 255.2 nm | ctppc.orgresearchgate.net |
| Linearity Range | Phosphate Buffer (pH 6.8) | 5-50 ppm | rjptonline.org |
| Correlation Coefficient (R²) | Phosphate Buffer (pH 6.8) | 0.9994 | rjptonline.org |
| Limit of Detection (LOD) | Phosphate Buffer (pH 6.8) | 0.988 ppm | rjptonline.org |
| Limit of Quantification (LOQ) | Phosphate Buffer (pH 6.8) | 3.294 ppm | rjptonline.org |
| Accuracy (% Recovery) | Methylene Chloride | 97.5% - 99.25% | ctppc.org |
Fluorescence Spectroscopy
Fluorescence spectroscopy is another powerful analytical tool employed in ketoconazole research. This technique measures the fluorescence emission of a molecule after it has absorbed light. Ketoconazole possesses native fluorescence, which can be utilized for its detection and for studying its interactions with other molecules. researchgate.net The fluorescence properties of ketoconazole are sensitive to its environment, making this technique valuable for probing molecular interactions. researchgate.net
The intrinsic fluorescence of ketoconazole can be enhanced through the formation of inclusion complexes. For instance, the inclusion of ketoconazole within the cavity of β-cyclodextrin has been shown to significantly enhance its native fluorescence. researchgate.net This enhancement forms the basis of a sensitive spectrofluorimetric method for its determination. The stoichiometry of the ketoconazole:β-cyclodextrin complex has been determined to be 1:1. researchgate.net
The fluorescence of ketoconazole is characterized by specific excitation and emission wavelengths. In the presence of β-cyclodextrin, the optimal excitation and emission wavelengths have been identified as 288 nm and 370 nm, respectively. researchgate.net Using these parameters, a linear relationship between fluorescence intensity and ketoconazole concentration has been established in the range of 0.01–10 μg/mL. researchgate.net
Fluorescence quenching studies have also been conducted to investigate the interaction of ketoconazole with other molecules. nih.gov Furthermore, the fluorescence properties of ketoconazole derivatives have been explored to understand their behavior in different molecular environments and their potential as antifungal agents. researchgate.net The analysis of the intrinsic fluorescence of ketoconazole moieties in coordinated molecules has also been a subject of research. rsc.org
Table 2: Fluorescence Spectroscopy Data for Ketoconazole
| Analytical Parameter | Condition | Value | Reference |
|---|---|---|---|
| Excitation Wavelength (λex) | With β-cyclodextrin | 288 nm | researchgate.net |
| Emission Wavelength (λem) | With β-cyclodextrin | 370 nm | researchgate.net |
| Linearity Range | With β-cyclodextrin | 0.01–10 μg/mL | researchgate.net |
| Complex Stoichiometry | Ketoconazole:β-cyclodextrin | 1:1 | researchgate.net |
| Stability Constant (log Kf) at pH 7.9 | With β-cyclodextrin | 4.3 ± 0.01 | researchgate.net |
| Stability Constant (log Kf) at pH 2.6 | With β-cyclodextrin | 3.7 ± 0.04 | researchgate.net |
Emerging Research Directions and Future Perspectives
Rational Design of Ketoconazole-Based Agents with Enhanced Selectivity
A significant focus of current research is the rational design of ketoconazole (B1673606) derivatives with enhanced selectivity for fungal CYP51 over human cytochrome P450 enzymes. frontiersin.org This approach aims to minimize the side effects associated with older azole antifungals.
One strategy involves modifying the ketoconazole molecule to create analogs with improved binding affinity for the fungal enzyme. For instance, researchers have synthesized (2S, 4R)-Ketoconazole sulfonamide analogs. frontiersin.org These modifications have, in some cases, led to a divergence between antifungal activity and the inhibition of human CYP3A4, a key metabolic enzyme. frontiersin.org Specifically, one of the most potent in vitro antifungal agents in this series demonstrated a wider window between CYP3A4 inhibition and its activity against Candida albicans than the original ketoconazole. frontiersin.org
Another approach is the bioisosteric replacement of certain parts of the ketoconazole structure. A study explored replacing the 2,4-dichlorophenyl group of ketoconazole with a 1,4-benzothiazine moiety. nih.gov Computational investigations suggested that this modification could lead to a more potent inhibition of the CYP51 enzyme in Candida albicans. nih.gov Preliminary microbiological studies of these novel analogs showed promising in vivo activity, with some compounds demonstrating activity comparable to or even better than ketoconazole. nih.gov
Exploration of Alternative Molecular Targets in Fungi and Other Pathogens
Beyond the established target of CYP51, researchers are exploring alternative molecular targets to overcome resistance and broaden the spectrum of activity of ketoconazole-based agents.
A novel approach involves designing dual-target inhibitors. A recent study focused on synthesizing ketoconazole derivatives that not only inhibit CYP51 but also target carbonic anhydrases (CAs), which are emerging as a new therapeutic target in fungi. nih.govnih.gov These new compounds, which combine the ketoconazole structure with primary arylsulfonamides, have shown effective interactions with both targets in vitro. nih.govnih.gov They exhibited minimum inhibitory concentrations comparable to ketoconazole against various Malassezia species. nih.govnih.gov
Other potential targets for antifungal development include:
Efflux pumps: Overexpression of efflux pumps is a common mechanism of azole resistance in fungi like Candida. mdpi.comnih.gov Developing agents that inhibit these pumps could restore the efficacy of ketoconazole.
Mitochondria: As mitochondria are essential for the survival of most pathogenic fungi, they represent a promising target for new antifungal drugs. mdpi.com
Other metabolic pathways: Researchers are investigating inhibitors for various other essential fungal metabolic pathways, such as N-acetylglucosamine metabolism and lipid biosynthesis. mdpi.com
Application of Artificial Intelligence and Machine Learning in Ketoconazole Drug Design
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly valuable tools in drug discovery and development, offering the potential to accelerate the design of new ketoconazole-based agents. nih.govnih.govresearchgate.net These technologies can analyze vast datasets to identify patterns and predict the properties of new molecules, streamlining the drug design process. nih.govresearchgate.net
AI can be applied in several ways in the development of antifungal agents:
Identifying new drug candidates: AI algorithms can screen large virtual libraries of chemical compounds to identify those with the potential to be effective antifungal agents. nih.gov
Optimizing lead compounds: Once a promising lead compound is identified, AI can be used to predict how modifications to its structure will affect its activity, selectivity, and other properties. nih.govresearchgate.net
Understanding resistance mechanisms: Machine learning models can help researchers better understand the molecular mechanisms of antifungal resistance by analyzing genetic and phenotypic data from resistant fungal strains. nih.gov
While the application of AI in the specific context of ketoconazole drug design is still emerging, the broader trends in antifungal research suggest that these computational approaches will play a significant role in the future development of more effective and safer ketoconazole derivatives. nih.govnih.gov
Development of Advanced Delivery Systems and Formulations for Molecular Studies
To improve the therapeutic potential and facilitate the study of ketoconazole and its derivatives, researchers are developing advanced drug delivery systems and formulations. These novel systems aim to enhance solubility, improve bioavailability, and enable targeted delivery.
Several nano-based delivery systems for ketoconazole have been investigated:
Niosomes: These are vesicular carriers that can encapsulate drugs like ketoconazole. nih.govtbzmed.ac.ir Gel formulations containing ketoconazole-loaded niosomes have shown prolonged drug action and have the potential to improve antifungal activity. nih.gov
Nanoparticles: Ketoconazole can be formulated into nanoparticles, which have been shown to be potent antifungal agents against fungi such as Malassezia furfur. smujo.idresearchgate.net Nanoparticle-based gels may offer an effective way to control dandruff. smujo.id
Microsponges: These are porous, polymeric microspheres that can provide controlled release of a drug. africanjournalofbiomedicalresearch.com Gels containing ketoconazole-loaded microsponges have demonstrated enhanced viscosity and controlled drug release compared to conventional formulations. africanjournalofbiomedicalresearch.com
These advanced formulations not only have therapeutic implications but are also valuable tools for molecular studies, allowing for more precise control over drug delivery and release in experimental settings.
Q & A
What biochemical pathways are targeted by ketoconazole in androgen suppression, and how can researchers validate these mechanisms experimentally?
Category: Basic
Answer:
Ketoconazole inhibits CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in adrenal and gonadal androgen synthesis, and suppresses extragonadal androgen conversion via 3β-hydroxysteroid dehydrogenase (HSD3B1) . To validate this:
- In vitro : Use prostate cancer cell lines (e.g., LNCaP) treated with ketoconazole and measure intratumoral androgen levels via LC-MS/MS.
- In vivo : Employ castration-resistant prostate cancer (CRPC) xenograft models, monitoring serum testosterone and adrenal precursors (DHEA, DHEAS) pre/post-treatment.
- Enzyme assays : Quantify CYP17A1 and HSD3B1 activity in microsomal fractions using radiolabeled substrates (e.g., pregnenolone) .
How can contradictory data on ketoconazole’s durability in androgen suppression be resolved in clinical research?
Category: Advanced
Answer:
Post-treatment resurgence of adrenal androgens (e.g., DHEA-S) in CRPC patients indicates incomplete enzyme inhibition . To address this:
- Longitudinal biomarker tracking : Measure adrenal-specific steroids (e.g., 11-ketotestosterone) alongside PSA levels in phase III trials.
- Combination therapy trials : Co-administer ketoconazole with HSD3B1 inhibitors (e.g., epinephrine analogs) to block residual extragonadal androgen synthesis.
- Pharmacodynamic modeling : Use nonlinear mixed-effects models (NONMEM) to correlate ketoconazole plasma concentrations with enzymatic activity over time .
What experimental models are optimal for studying ketoconazole’s antifungal mechanisms, and how can ergosterol synthesis inhibition be quantified?
Category: Basic
Answer:
- In vitro models : Use Candida albicans or Malassezia furfur cultures in RPMI-1640 media.
- Ergosterol quantification : Extract lipids via hexane-isopropanol, separate via HPLC, and detect ergosterol depletion via UV absorbance (282 nm) .
- Resistance assays : Perform serial passage experiments under sub-inhibitory ketoconazole concentrations to assess mutation rates in ergosterol biosynthesis genes (e.g., ERG11) .
What pharmacokinetic study designs are recommended to assess ketoconazole-drug interactions, such as QT prolongation risks?
Category: Advanced
Answer:
- Crossover cohort design : Administer ketoconazole (200 mg BID) with the investigational drug (e.g., terfenadine) after steady-state achievement. Measure parent drug/metabolite levels via LC-MS and monitor corrected QT (QTc) intervals .
- Dose escalation : Use Bayesian adaptive designs to identify safe coadministration thresholds.
- CYP3A4 inhibition assays : Perform hepatocyte incubations with ketoconazole to calculate IC50 values for CYP3A4 substrates .
How can researchers optimize ketoconazole synthesis pathways to minimize impurities like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol?
Category: Basic
Answer:
- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the key intermediate (CAS D435795) .
- Reaction monitoring : Employ in situ FTIR to track imidazole ring formation and minimize byproducts.
- Quality control : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
What advanced analytical methods are suitable for stability-indicating assays of ketoconazole in formulation research?
Category: Advanced
Answer:
- GC-MS : Derivatize ketoconazole with BSTFA and quantify degradation products (e.g., imidazolidine-dione) using selective ion monitoring (SIM) .
- Forced degradation studies : Expose ketoconazole to oxidative (H2O2), thermal (70°C), and photolytic (ICH Q1B) conditions, then analyze via UPLC-PDA .
- Multivariate analysis : Apply principal component analysis (PCA) to spectral data (e.g., NIR) for real-time stability monitoring .
How can deuterated ketoconazole (ketoconazole-d4) improve ADME studies in preclinical research?
Category: Advanced
Answer:
- Isotope tracing : Co-administer ketoconazole-d4 (CAS 1398065-75-2) with unlabeled drug in rodent models. Use high-resolution MS to distinguish metabolites and quantify tissue distribution .
- Microdosing trials : Inject sub-therapeutic doses in human volunteers for mass balance studies, leveraging AMS (accelerator mass spectrometry) for ultrasensitive detection .
What factorial design approaches are effective for optimizing ketoconazole-loaded formulations?
Category: Advanced
Answer:
- Box-Behnken design : Vary factors like polymer ratio (HPMC/PVP), extrusion temperature, and drug load. Measure responses (dissolution rate, tensile strength) and fit quadratic models .
- Hot-melt extrusion : Use DOE (Design of Experiments) software (e.g., MODDE) to correlate screw speed, barrel temperature, and melt viscosity with strip uniformity .
How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance ketoconazole process engineering?
Category: Advanced
Answer:
- Reactor optimization : Model fluid dynamics in ketoconazole synthesis using COMSOL’s CFD module to minimize hot spots and impurities .
- Machine learning : Train neural networks on historical batch data to predict crystallization yield under varying solvent ratios and cooling rates .
What safety protocols mitigate ketoconazole’s hepatotoxicity in long-term studies?
Category: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
